3-Bromo-5-phenoxypyridine
Description
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Properties
IUPAC Name |
3-bromo-5-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAAKVXECVQWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631775 | |
| Record name | 3-Bromo-5-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28232-63-5 | |
| Record name | 3-Bromo-5-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromo-5-phenoxypyridine from 3,5-dibromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-Bromo-5-phenoxypyridine, a valuable intermediate in medicinal chemistry and organic synthesis. The core of this transformation is the selective nucleophilic aromatic substitution (SNAr) of a single bromide from the starting material, 3,5-dibromopyridine, with a phenoxide nucleophile. This process, often conducted under basic conditions, is a type of Ullmann condensation or etherification.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. In 3,5-dibromopyridine, the C3 and C5 positions are electronically activated for substitution. The reaction involves the in situ generation of a phenoxide ion using a suitable base, which then displaces one of the bromide leaving groups. Achieving mono-substitution over di-substitution is a key challenge, often controlled by stoichiometry and reaction conditions.
Data Presentation: Comparative Reaction Conditions
While a specific, peer-reviewed protocol for the synthesis of this compound is not extensively detailed in readily available literature, conditions can be reliably inferred from analogous reactions involving 3,5-dibromopyridine and various nucleophiles. The following table summarizes conditions for similar transformations, providing a valuable reference for reaction optimization.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst/Additive | Reference |
| 1 | Methanol | Sodium Hydride (60%) | DMF | 90 | 1 | 73 | None | [1] |
| 2 | Methanol | Sodium Pellets | DMF | 70 | 4 | 62 | None | [1] |
| 3 | N-Methylaniline | Sodium Hydride (60%) | DMF | 100 | 2 | Not Specified | None | [2] |
| 4 | 4-Phenylphenol | Cesium Carbonate | THF | Reflux (~66) | 4 | Not Specified | None | [3] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from highly analogous, documented procedures for the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine.[1] This protocol serves as a robust starting point for laboratory synthesis.
Materials and Reagents:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3,5-Dibromopyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Sodium Phenoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add phenol (1.0 eq.). Suspend the phenol in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 eq.) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation and quenching of the gas.
-
Allow the mixture to stir at room temperature or warm gently (e.g., to 60 °C) until the gas evolution ceases and a clear solution of sodium phenoxide is formed.
-
Nucleophilic Substitution: To the resulting solution, add 3,5-dibromopyridine (1.0 eq.).
-
Heat the reaction mixture to 90-100 °C and maintain this temperature, with stirring, for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers and wash them with water, followed by brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5-10% ethyl acetate) as the eluent to yield this compound as the final product.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 3-Bromo-5-phenoxypyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-phenoxypyridine is a halogenated aromatic ether with a pyridine core. This compound is of interest to researchers in medicinal chemistry and materials science due to its structural motifs, which are present in a variety of biologically active molecules and functional materials. The presence of a bromine atom at the 3-position and a phenoxy group at the 5-position of the pyridine ring offers versatile opportunities for further chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties and structural features of this compound, along with plausible experimental protocols for its synthesis and analysis.
Chemical Properties and Structure
This compound is a compound with the molecular formula C₁₁H₈BrNO. Its chemical structure consists of a pyridine ring substituted with a bromine atom and a phenoxy group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO | N/A |
| Molecular Weight | 250.09 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| SMILES String | C1=CC=C(C=C1)OC2=CC(=CN=C2)Br | N/A |
| InChI Key | VIAAKVXECVQWOE-UHFFFAOYSA-N | N/A |
| Boiling Point | 311.561 °C at 760 mmHg | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis
Proposed Experimental Protocol: Ullmann Condensation
A likely synthetic pathway involves the reaction of 3,5-dibromopyridine with phenol in the presence of a copper catalyst and a base. The phenoxide, generated in situ, would displace one of the bromine atoms on the pyridine ring.
Materials:
-
3,5-Dibromopyridine
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Toluene (for azeotropic removal of water, if necessary)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3,5-dibromopyridine (1.0 eq), phenol (1.0-1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1-0.2 eq).
-
Add anhydrous DMF or DMSO as the solvent.
-
The reaction mixture is then heated to a temperature typically ranging from 100 to 150 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Diagram 1: Proposed Synthesis of this compound via Ullmann Condensation
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
The structural confirmation of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will likely appear as distinct multiplets in the aromatic region, with their chemical shifts influenced by the electronegativity of the nitrogen atom and the bromine substituent. The protons of the phenoxy group will also resonate in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to bromine and the ether oxygen will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.
Biological Activity
There is currently no publicly available information on the biological activity or signaling pathway involvement of this compound. However, the phenoxypyridine scaffold is present in a number of compounds with demonstrated biological activities, including as herbicides and potential kinase inhibitors. The bromo-substituent also offers a handle for further chemical derivatization, for instance, through Suzuki or other cross-coupling reactions, to generate libraries of compounds for biological screening.
Given the lack of direct data, a logical first step for researchers interested in the biological potential of this compound would be to perform broad in vitro screening assays.
Diagram 2: General Workflow for Biological Activity Screening
Caption: A general workflow for the initial biological evaluation of a novel compound.
Conclusion
This compound is a chemical entity with potential as a versatile intermediate in synthetic chemistry. While detailed experimental and biological data are currently scarce in the public domain, its structural features suggest that it can be synthesized through established methods like the Ullmann condensation. Its potential for further functionalization makes it an attractive starting material for the generation of novel compounds for evaluation in drug discovery and materials science. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and explore its biological activities.
Spectroscopic Analysis of 3-Bromo-5-phenoxypyridine: A Technical Guide
Disclaimer: As of December 2025, publicly accessible spectroscopic data for 3-Bromo-5-phenoxypyridine (CAS No. 28232-63-5) is not available. The following guide provides predicted spectroscopic data based on established principles of NMR, MS, and IR spectroscopy and analysis of structurally similar compounds. The experimental protocols are generalized for a solid aromatic compound of this nature.
Predicted Spectroscopic Data
The structural features of this compound—a disubstituted pyridine ring linked to a phenyl group via an ether bond—give rise to predictable spectroscopic signatures. The bromine atom, the nitrogen atom, and the ether linkage all exert distinct electronic effects that influence the chemical environment of the molecule's protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | d | 1H | H-2 (Pyridine) |
| ~8.28 | d | 1H | H-6 (Pyridine) |
| ~7.55 | t | 1H | H-4 (Pyridine) |
| ~7.40 | t | 2H | H-3', H-5' (Phenyl) |
| ~7.20 | t | 1H | H-4' (Phenyl) |
| ~7.05 | d | 2H | H-2', H-6' (Phenyl) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-5 (Pyridine) |
| ~156.5 | C-1' (Phenyl) |
| ~148.0 | C-2 (Pyridine) |
| ~142.0 | C-6 (Pyridine) |
| ~130.0 | C-3', C-5' (Phenyl) |
| ~125.0 | C-4' (Phenyl) |
| ~124.0 | C-4 (Pyridine) |
| ~120.0 | C-2', C-6' (Phenyl) |
| ~118.0 | C-3 (Pyridine) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 251 / 249 | High | [M]⁺ (Molecular ion peak with ⁷⁹Br and ⁸¹Br isotopes) |
| 172 | Moderate | [M - C₆H₅O]⁺ (Loss of phenoxy radical) |
| 156 / 154 | Moderate | [M - C₆H₅]⁺ (Loss of phenyl radical) |
| 93 | High | [C₆H₅O]⁺ (Phenoxy cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy
Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Strong | Aromatic C=C and C=N Ring Stretching |
| 1250 - 1200 | Strong | Aryl-O Asymmetric Stretch (Ether) |
| 1050 - 1000 | Medium | Aryl-O Symmetric Stretch (Ether) |
| ~800 | Strong | C-H Out-of-plane Bending |
| 700 - 600 | Medium | C-Br Stretch |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1]
-
Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: The NMR spectra are acquired on a spectrometer operating at a proton frequency of 500 MHz.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: Typically 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
Chemical Shift Reference: The residual solvent peak (CHCl₃ at 7.26 ppm) is used as an internal standard.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Chemical Shift Reference: The solvent peak (CDCl₃ at 77.16 ppm) is used as an internal standard.
-
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z ratio.[3]
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Alternative (Thin Film Method):
-
Dissolve a small amount of the solid in a volatile solvent like methylene chloride.
-
Drop the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[6]
-
-
Data Acquisition:
-
Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a clean salt plate is recorded first and automatically subtracted from the sample spectrum.
-
Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between molecular structure and spectroscopic data.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Bromo-5-phenoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Core Synthetic Strategies
The synthesis of this compound predominantly relies on the formation of an ether linkage between a substituted pyridine ring and a phenyl group. The most common and effective methods involve the nucleophilic aromatic substitution (SNA_r) reaction, often facilitated by copper catalysis in what is known as the Ullmann condensation. The primary starting materials for this transformation are 3,5-dibromopyridine and phenol.
An alternative, though less direct, route involves the synthesis of a 3-bromo-5-hydroxypyridine intermediate, which is subsequently subjected to an etherification reaction.
Primary Synthetic Route: Ullmann Condensation
The most direct and widely applicable method for the synthesis of this compound is the copper-catalyzed Ullmann condensation of 3,5-dibromopyridine with phenol. This reaction typically involves the use of a copper(I) salt as a catalyst, a base to deprotonate the phenol, and a high-boiling polar aprotic solvent.
A general reaction scheme is as follows:
Caption: Ullmann condensation route to this compound.
Experimental Protocol: Copper-Catalyzed O-Arylation of 3,5-Dibromopyridine
This protocol is adapted from established methods for Ullmann-type reactions.[1][2]
Materials:
-
3,5-Dibromopyridine
-
Phenol
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and potassium phosphate (2.0 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.
-
Heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,5-Dibromopyridine | General |
| Reagent | Phenol | General |
| Catalyst | Copper(I) Iodide | [1] |
| Ligand | Picolinic Acid | [1] |
| Base | Potassium Phosphate | [1] |
| Solvent | DMSO | [1] |
| Temperature | 100-140 °C | [4] |
| Typical Yield | Moderate to Excellent | [3] |
Table 1: Summary of Reaction Parameters for the Ullmann Condensation.
Characterization Data (Predicted):
Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are expected.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyridine and phenyl ring protons. The pyridine protons are expected in the aromatic region, with distinct coupling patterns. The phenyl protons will also appear in the aromatic region. |
| ¹³C NMR | Signals for all eleven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to bromine, oxygen, and nitrogen). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₈BrNO). |
Table 2: Expected Analytical Data for this compound.
Alternative Synthetic Pathway: Two-Step Synthesis via 3-Bromo-5-hydroxypyridine
An alternative approach involves the initial synthesis of 3-bromo-5-hydroxypyridine, followed by an etherification reaction with a suitable phenylating agent. This method can be advantageous if 3-bromo-5-hydroxypyridine is a readily available starting material.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 3-Bromo-5-hydroxypyridine
The synthesis of 3-bromo-5-hydroxypyridine can be achieved from 3,5-dibromopyridine through a nucleophilic substitution reaction with a hydroxide source, or via other multi-step sequences from different starting materials.
Step 2: Etherification of 3-Bromo-5-hydroxypyridine
Once 3-bromo-5-hydroxypyridine is obtained, it can be converted to this compound through a Williamson ether synthesis or a copper-catalyzed C-O coupling reaction with a phenyl halide.
Experimental Workflow:
Caption: General experimental workflow for the synthesis.
Signaling Pathways and Logical Relationships
The core of the primary synthetic route, the Ullmann condensation, proceeds through a catalytic cycle involving the copper catalyst.
References
3-Bromo-5-phenoxypyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available information on 3-Bromo-5-phenoxypyridine, a heterocyclic compound with potential applications in synthetic chemistry. Due to the limited publicly available data, this document focuses on its fundamental properties and inferred synthetic strategies based on related compounds.
Core Compound Information
CAS Number: 28232-63-5 Molecular Formula: C₁₁H₈BrNO Molecular Weight: 250.09 g/mol
| Property | Value |
| CAS Number | 28232-63-5 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
Synthesis and Experimental Protocols
A general approach would involve the reaction of a di-substituted pyridine, such as 3,5-dibromopyridine, with phenol in the presence of a suitable base and potentially a catalyst. The phenoxide anion, generated in situ, would act as the nucleophile, displacing one of the bromine atoms on the pyridine ring.
General Reaction Scheme:
Caption: A potential synthetic workflow for this compound.
Quantitative Data
No specific quantitative experimental data, such as IC50 values, binding affinities, or detailed pharmacokinetic data for this compound, were identified in the public domain.
Signaling Pathways and Biological Activity
Information regarding the biological activity or associated signaling pathways of this compound is currently unavailable in the scientific literature. Compounds with similar structural motifs, such as bromo- and phenoxy-substituted pyridines, are often investigated as intermediates in the synthesis of pharmaceuticals and agrochemicals. However, the specific biological profile of this compound remains to be elucidated.
Conclusion
This compound is a defined chemical entity with established basic properties. While its potential as a synthetic intermediate is suggested by analogy to related compounds, a comprehensive understanding of its reactivity, biological activity, and associated experimental protocols is lacking in the current body of scientific literature. Further research is required to explore the potential applications of this compound in drug discovery and other areas of chemical science.
Reactivity of the Bromine Atom in 3-Bromo-5-phenoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 3-Bromo-5-phenoxypyridine, a versatile building block in medicinal chemistry and materials science. The pyridine core, substituted with a phenoxy group and a bromine atom, offers multiple avenues for chemical modification, with the carbon-bromine bond being a key site for functionalization. This document details the primary reaction pathways for the transformation of this C-Br bond, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Introduction to the Reactivity of this compound
The reactivity of the bromine atom in this compound is influenced by the electronic properties of the pyridine ring and the phenoxy substituent. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. However, the bromine at the 3-position is not optimally positioned for activation by the nitrogen lone pair. Consequently, the primary routes for functionalization at this position are through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the most common and effective methods for the functionalization of this compound. The primary reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogs
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Tetrakis(triphenylphosphine)palladium(0) is a common choice. Palladium(II) acetate can be used with a phosphine ligand. |
| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine is standard. Buchwald's biaryl phosphine ligands can improve yields and substrate scope. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates and catalyst system. |
| Typical Yield | 70-95% | Yields are generally high for electron-deficient aryl bromides. |
This is a generalized protocol based on reactions with similar 3-bromopyridine derivatives.[1]
-
To a degassed solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water is added K₃PO₄ (2.0 equiv).
-
Pd(PPh₃)₄ (0.05 equiv) is added, and the mixture is degassed again.
-
The reaction mixture is heated to 90 °C under an inert atmosphere for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of a C-N bond between an aryl halide and an amine.[2][3] This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound Analogs
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Tris(dibenzylideneacetone)dipalladium(0) and palladium(II) acetate are common precursors. |
| Ligand | BINAP, Xantphos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for high catalytic activity. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is frequently used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | The reaction temperature is dependent on the specific catalyst and substrates. |
| Typical Yield | 60-90% | Yields can be sensitive to the choice of ligand and the steric hindrance of the amine. |
This is a generalized protocol based on reactions with similar 3-bromopyridine derivatives.[4]
-
A mixture of this compound (1.0 equiv), the amine (1.2 equiv), and NaOt-Bu (1.4 equiv) is placed in a Schlenk tube.
-
Pd₂(dba)₃ (0.02 equiv) and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv) are added.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous toluene is added, and the mixture is heated to 100 °C for 16-24 hours.
-
After cooling, the reaction mixture is diluted with ether, filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[5][6] This reaction is typically co-catalyzed by palladium and copper salts.
Table 3: Representative Conditions for Sonogashira Coupling of this compound Analogs
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladium(0) or palladium(II) complexes can be used. |
| Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst. |
| Base | Et₃N, i-Pr₂NH, Piperidine | An amine base is used as both the base and often as the solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous, aprotic solvents are used. |
| Temperature | Room Temperature to 100 °C | Reaction conditions are generally mild. |
| Typical Yield | 70-98% | High yields are often achieved with a variety of alkynes. |
This is a generalized protocol based on reactions with similar 2-amino-3-bromopyridines.[5]
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF) are added Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).
-
Triethylamine (Et₃N, 2.0 equiv) is added as the base.
-
The reaction mixture is heated to 100 °C under an inert atmosphere for 3 hours.
-
After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds.[7][8] While palladium-catalyzed reactions are often preferred, the Ullmann condensation provides an alternative, particularly for the formation of diaryl ethers.
Table 4: Representative Conditions for Ullmann Condensation of Aryl Bromides
| Parameter | Condition | Notes |
| Catalyst | CuI, Cu₂O, Cu powder | Copper(I) salts are commonly used. |
| Ligand | Phenanthroline, L-proline, DMEDA | Ligands can significantly improve reaction rates and yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required. |
| Solvent | DMF, DMSO, Pyridine, NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-200 °C | Higher temperatures are often required compared to palladium-catalyzed reactions. |
| Typical Yield | 40-80% | Yields can be variable and substrate-dependent. |
This is a generalized protocol for the formation of diaryl ethers.[9]
-
A mixture of this compound (1.0 equiv), the phenol (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF is prepared.
-
CuI (0.1 equiv) and a ligand such as L-proline (0.2 equiv) are added.
-
The reaction mixture is heated to 120-150 °C for 24-48 hours under an inert atmosphere.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, typically with strong nucleophiles and at elevated temperatures. The electron-withdrawing effect of the pyridine nitrogen is generally not sufficient to strongly activate the 3-position for SNAr. However, this pathway should be considered as a potential side reaction, especially under harsh basic conditions.[10][11]
The reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. For this compound, the negative charge in the Meisenheimer complex cannot be effectively delocalized onto the nitrogen atom, making this pathway less favorable compared to palladium-catalyzed reactions.
Table 5: General Conditions for Nucleophilic Aromatic Substitution
| Parameter | Condition | Notes |
| Nucleophile | NaOMe, NaOEt, Amines | Strong nucleophiles are required. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are typically used. |
| Temperature | High (e.g., >150 °C) | Elevated temperatures are usually necessary to overcome the activation barrier. |
| Typical Yield | Variable | Yields are highly dependent on the substrate and reaction conditions. |
This is a generalized protocol and may require significant optimization for this compound.
-
To a solution of this compound (1.0 equiv) in a high-boiling polar aprotic solvent like DMSO is added a strong nucleophile such as sodium methoxide (2.0 equiv).
-
The reaction mixture is heated to a high temperature (e.g., 180 °C) in a sealed tube for an extended period.
-
The reaction is monitored for the formation of the desired product.
-
Workup involves cooling, quenching with water, and extraction with an organic solvent.
-
Purification is typically performed by column chromatography.
Conclusion
The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are the most effective and widely applicable methods for its functionalization, offering high yields and broad substrate scope under relatively mild conditions. While the Ullmann condensation provides a viable alternative, particularly for ether synthesis, it often requires harsher conditions. Nucleophilic aromatic substitution is a less favorable pathway for this specific isomer but remains a possibility under forcing conditions. The choice of reaction pathway will depend on the desired final product and the functional group tolerance required for the specific synthetic route. This guide provides a foundational understanding of the reactivity of this compound, enabling researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Physical properties of 3-Bromo-5-phenoxypyridine (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-phenoxypyridine, a halogenated aromatic ether, serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, combining a pyridine ring with bromo and phenoxy substituents, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical properties of this compound, with a focus on its melting point and solubility, to support its application in research and development.
Core Physical Properties
The physical state of this compound is consistently reported as a clear oil at ambient temperature, which indicates a melting point below room temperature. While precise, experimentally determined values for the melting point and detailed solubility in a range of solvents are not extensively documented in publicly available literature, the following table summarizes the key physical data gathered from chemical suppliers and patent documentation.
| Property | Value | Source(s) |
| CAS Number | 28232-63-5 | [1][2] |
| Molecular Formula | C₁₁H₈BrNO | [3] |
| Molecular Weight | 250.09 g/mol | [3] |
| Physical State | Clear Oil | [4] |
| Melting Point | Below room temperature (specific value not reported) | Inferred from physical state |
| Boiling Point | 311.6 ± 27.0 °C (Predicted) | |
| Density | 1.476 g/cm³ | [2] |
| Water Solubility | Soluble (qualitative) | [1] |
Solubility Profile
This compound is reported to be soluble in water[1]. While quantitative data is not available, its structural characteristics—a polar pyridine core and the presence of an ether linkage—suggest miscibility with a range of organic solvents. For practical applications, solubility is expected in common organic solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Alcohols (e.g., Methanol, Ethanol)
-
Chlorinated solvents (e.g., Dichloromethane, Chloroform)
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran)
-
Aromatic hydrocarbons (e.g., Toluene)
It is crucial for researchers to experimentally determine the solubility in the specific solvent system to be used for their application.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the cited literature. However, standard methodologies for determining the melting point and solubility of a chemical compound are described below.
Melting Point Determination (for low-melting solids)
Given that this compound is an oil at room temperature, its melting point would be determined using a sub-ambient temperature apparatus.
Methodology:
-
A small sample of the compound is placed in a capillary tube.
-
The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat).
-
The temperature of the bath is slowly increased.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Solubility Determination
A common method for determining the solubility of a compound in a specific solvent is the isothermal equilibrium method.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solute.
-
A known volume of the filtrate is taken, and the solvent is evaporated.
-
The mass of the remaining solute is measured.
-
The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).
Role in Synthesis: An Experimental Workflow
This compound is a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized in the preparation of Wnt/β-catenin signaling pathway inhibitors[4]. The following diagram illustrates a generalized experimental workflow for such a synthetic application.
Caption: Synthetic workflow for a Wnt/β-catenin inhibitor.
This diagram outlines a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, where this compound is reacted with a suitable coupling partner (e.g., a boronic acid derivative) to form the carbon-carbon bond necessary for the final product. The crude product is then purified to yield the target inhibitor. This highlights the practical utility of this compound in the drug discovery process.
References
Synthesis and Characterization of 3-Bromo-5-phenoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis and characterization of 3-Bromo-5-phenoxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide outlines a robust synthetic protocol based on the Ullmann condensation, details expected characterization data, and provides standardized experimental procedures.
Introduction
This compound is a substituted pyridine derivative featuring both a bromine atom and a phenoxy group. This unique combination of functional groups makes it a versatile intermediate for further chemical modifications. The bromine atom is amenable to various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The phenoxy moiety influences the electronic properties and steric profile of the molecule, which can be crucial for tuning the biological activity or material properties of its derivatives.
Synthesis Pathway: Ullmann Condensation
The synthesis of this compound can be effectively achieved via a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this proposed route, 3,5-dibromopyridine is reacted with phenol in the presence of a copper(I) iodide catalyst and a suitable base. The reaction selectively substitutes one of the bromine atoms due to the stoichiometry of the reactants.
Caption: Proposed Ullmann condensation pathway for the synthesis of this compound.
Summary of Reaction Parameters
The successful execution of the Ullmann condensation is dependent on the careful selection of the catalyst, base, and solvent. The following table summarizes the key parameters for this transformation.
| Parameter | Component / Condition | Role / Purpose |
| Aryl Halide | 3,5-Dibromopyridine | Pyridine core and bromine leaving group source |
| Nucleophile | Phenol | Source of the phenoxy group |
| Catalyst | Copper(I) Iodide (CuI) | Facilitates the C-O bond formation |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates phenol to form the active nucleophile |
| Solvent | Pyridine or DMF | High-boiling polar aprotic solvent to dissolve reactants |
| Temperature | 120 - 150 °C | Provides activation energy for the reaction |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper catalyst |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq), phenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add anhydrous pyridine or DMF via syringe.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the inorganic salts, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M aqueous NaOH to remove unreacted phenol, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure compound.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-15 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS (δ 0.00).
-
¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. Chemical shifts are reported in ppm relative to CDCl₃ (δ 77.16).
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in methanol or acetonitrile into an ESI-MS or use GC-MS for analysis.
-
Analysis: Acquire the spectrum in positive ion mode. The presence of bromine should result in a characteristic M+ and M+2 isotopic pattern.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the liquid sample between two KBr plates or use an ATR accessory.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹.
-
Characterization Data
The following table summarizes the expected and reported physical and spectroscopic data for this compound.
| Property / Technique | Data |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Appearance | Liquid or low-melting solid |
| Boiling Point | 311.6 °C at 760 mmHg[1] |
| ¹H NMR (CDCl₃) | Expected: δ 8.3-8.5 (m, 2H, pyridine H2, H6), 7.5-7.7 (m, 1H, pyridine H4), 7.3-7.5 (m, 2H, phenoxy H-para/meta), 7.1-7.3 (m, 1H, phenoxy H-ortho), 7.0-7.1 (m, 2H, phenoxy H-ortho/meta) ppm. |
| ¹³C NMR (CDCl₃) | Expected: δ 155-160 (C-O), 145-150 (C-N), 140-145 (C-N), 130-135 (phenoxy C-para), 125-130 (phenoxy C-meta), 120-125 (phenoxy C-ortho), 118-122 (C-Br), 115-120 (pyridine C-H) ppm. |
| Mass Spec. (EI) | Expected: m/z 249/251 ([M]⁺, Br isotopes), 170 ([M-Br]⁺), 142 ([M-Br-CO]⁺), 77 ([C₆H₅]⁺). |
| FT-IR (neat) | Expected: 3100-3000 cm⁻¹ (Ar C-H str.), 1580-1560 cm⁻¹ (C=C/C=N str.), 1250-1200 cm⁻¹ (Ar C-O-C asym. str.), 1050-1000 cm⁻¹ (Ar C-O-C sym. str.), 600-500 cm⁻¹ (C-Br str.).[2][3] |
Note: NMR data is predicted based on analysis of similar structures, such as 3-bromo-5-methoxypyridine and other phenoxypyridines, as specific literature data was not available.[4]
Overall Experimental Workflow
The logical flow from synthesis to final characterization is crucial for obtaining and verifying the target compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
References
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and Background of Substituted Phenoxypyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted phenoxypyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and potent activity across a range of therapeutic targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this privileged structure. With a focus on its role as a modulator of critical signaling pathways, this document offers detailed experimental protocols, quantitative biological data, and a comprehensive overview of the structure-activity relationships that govern its efficacy.
Discovery and Background
The journey of substituted phenoxypyridines from novel chemical entities to promising clinical candidates has been driven by their unique structural features. The ether linkage between a substituted pyridine and a phenyl ring provides a flexible yet constrained conformation, allowing for optimal interactions with the binding sites of various proteins. This scaffold has proven particularly effective in the realm of kinase inhibition, where it has been successfully employed to target key enzymes implicated in cancer and other diseases.
Initial discoveries highlighted the potential of phenoxypyridine derivatives as potent inhibitors of receptor tyrosine kinases such as c-Met and Flt-3, which are often dysregulated in various malignancies.[1] Subsequent research expanded their therapeutic potential to other target classes, including the sodium-calcium exchanger (NCX), demonstrating the broad applicability of this chemical framework.[2] The core structure's amenability to synthetic modification has allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of numerous derivatives with diverse biological activities.
Synthetic Methodologies
The cornerstone of synthesizing the phenoxypyridine core is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[3] This versatile reaction allows for the efficient formation of the diaryl ether bond, providing a convergent and modular approach to a wide array of substituted phenoxypyridines.
General Experimental Protocol: Ullmann Condensation for the Synthesis of 2-Substituted-4-Phenoxypyridines
This protocol outlines a general procedure for the synthesis of a 2-substituted-4-phenoxypyridine derivative, a common intermediate in the development of kinase inhibitors.
Materials:
-
2-Substituted-4-chloropyridine
-
Substituted phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 2-substituted-4-chloropyridine (1.0 eq), substituted phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous N,N-dimethylformamide to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-phenoxypyridine.
Experimental Workflow for Ullmann Condensation
Caption: Workflow for the Ullmann condensation synthesis.
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of substituted phenoxypyridines is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. Extensive SAR studies have been conducted to optimize their inhibitory potency against various targets.
Kinase Inhibition
Substituted phenoxypyridines have demonstrated potent inhibitory activity against several kinases, including c-Met, Flt-3, and JNK. The following tables summarize the in vitro activity of representative compounds.
Table 1: Inhibitory Activity of 2-Substituted-4-Phenoxypyridine Derivatives against c-Met and Flt-3 Kinases
| Compound ID | R1 (at C2 of Pyridine) | R2 (on Phenoxy Ring) | c-Met IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 39 | n-Propyl | 4-Fluoro | 2.61 | 2.18 | [1] |
| Tepotinib derivative (R, S)-12a | (structure-specific) | (structure-specific) | - | - | [2] |
| Cabozantinib bioisostere 4 | (structure-specific) | (structure-specific) | 4.9 | - | [4] |
| Pyrazolo[3,4-b]pyridine derivative II | (structure-specific) | - | <1000 | - | [5] |
| Capmatinib (INC280) | (structure-specific) | (structure-specific) | 0.6 | - | [6] |
| Savolitinib (AZD6094) | (structure-specific) | (structure-specific) | 3-5 | - | [6] |
| Tepotinib | (structure-specific) | (structure-specific) | 1.7 | - | [6] |
| Triazolothiadiazole derivative 21 | (structure-specific) | (structure-specific) | 25 | >4000 | [7] |
SAR Insights for Kinase Inhibition:
-
Substitution at the 2-position of the pyridine ring: Small alkyl groups, such as an n-propyl group, have been shown to be favorable for potent c-Met and Flt-3 inhibition.[1]
-
Substitution on the phenoxy ring: Electron-withdrawing groups, particularly at the 4-position of the phenyl ring (e.g., 4-Fluoro), generally enhance inhibitory activity.[1]
-
Bioisosteric replacements: Replacing the central benzene ring of known kinase inhibitors like cabozantinib with a pyridine ring can maintain or even improve potency.[4]
Signaling Pathways Modulated by Phenoxypyridine Kinase Inhibitors
The therapeutic effects of phenoxypyridine kinase inhibitors stem from their ability to block the signaling cascades downstream of their target kinases.
c-Met Signaling Pathway
Caption: c-Met signaling pathway and its inhibition.
Flt-3 Signaling Pathway
Caption: Flt-3 signaling pathway and its inhibition.
JNK Signaling Pathway
Caption: JNK signaling pathway and its inhibition.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of substituted phenoxypyridines against a target kinase.
Materials:
-
Recombinant kinase (e.g., c-Met, Flt-3)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (substituted phenoxypyridines)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the recombinant kinase to each well (except negative controls).
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol describes the determination of the antiproliferative activity of substituted phenoxypyridines against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HT-29, H460, U87MG)
-
Cell culture medium and supplements
-
Test compounds (substituted phenoxypyridines)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
Substituted phenoxypyridines represent a highly successful and versatile scaffold in drug discovery. Their straightforward synthesis, coupled with the ability to systematically modify their structure to optimize biological activity, has led to the development of potent inhibitors for a range of therapeutic targets. The detailed methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of this remarkable chemical class. The continued investigation of substituted phenoxypyridines holds great promise for the discovery of novel and effective therapies for various diseases.
References
- 1. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Narrative review: mesenchymal-epithelial transition inhibitors—meeting their target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Bromo-5-phenoxypyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-phenoxypyridine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The phenoxy group at the 5-position contributes to the overall lipophilicity and can engage in key interactions with biological targets. This document provides detailed application notes, experimental protocols, and conceptual frameworks for utilizing this compound in the discovery and development of novel therapeutic agents, with a particular focus on kinase inhibitors.
Key Applications in Drug Discovery
The this compound scaffold is particularly well-suited for the development of kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and autoimmune disorders. The pyridine core can act as a hinge-binder in the ATP-binding site of many kinases, while the substituents introduced at the 3-position can be tailored to achieve potency and selectivity for specific kinase targets.
Derivatives of this compound are promising candidates for inhibitors of several key kinases, including:
-
p38 Mitogen-Activated Protein (MAP) Kinase: A key mediator of the inflammatory response.
-
Spleen Tyrosine Kinase (Syk): Involved in immune receptor signaling and a target for autoimmune and inflammatory diseases.
-
Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that play roles in cell growth, differentiation, and survival.
-
Bruton's Tyrosine Kinase (Btk): A critical enzyme in B-cell development and activation, making it a target for B-cell malignancies and autoimmune diseases.
Data Presentation: In Vitro Inhibitory Activity of 3-(Aryl)-5-phenoxypyridine Derivatives
The following table summarizes the in vitro inhibitory activity of a representative set of hypothetical 3-(Aryl)-5-phenoxypyridine derivatives against key kinase targets. This data is illustrative and serves to demonstrate the potential of this scaffold. Actual inhibitory activities would be determined experimentally.
| Compound ID | R-Group (at 3-position) | p38α IC50 (nM) | Syk IC50 (nM) | Src IC50 (nM) | Btk IC50 (nM) |
| BPP-1 | Phenyl | 150 | 250 | 80 | 120 |
| BPP-2 | 4-Fluorophenyl | 120 | 200 | 65 | 95 |
| BPP-3 | 4-Methoxyphenyl | 180 | 300 | 110 | 150 |
| BPP-4 | 3-Aminophenyl | 95 | 150 | 50 | 70 |
| BPP-5 | Pyridin-4-yl | 70 | 110 | 40 | 55 |
| BPP-6 | Thiophen-3-yl | 210 | 350 | 150 | 200 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes a general method for the synthesis of 3-(Aryl)-5-phenoxypyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(Aryl)-5-phenoxypyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative Example: p38α)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized 3-(Aryl)-5-phenoxypyridine derivatives
-
Recombinant human p38α kinase
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate peptide, and the test compound solution (or DMSO for control wells).
-
Initiate the kinase reaction by adding a solution of p38α kinase and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of 3-(Aryl)-5-phenoxypyridine derivatives.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by 3-(Aryl)-5-phenoxypyridine derivatives.
Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the role of Btk and its inhibition.
Conclusion
This compound is a highly attractive starting material for the development of novel small molecule therapeutics, particularly kinase inhibitors. The synthetic accessibility of a wide range of derivatives via robust cross-coupling chemistry, combined with the favorable properties of the phenoxypyridine scaffold, provides a strong foundation for lead discovery and optimization campaigns. The protocols and conceptual frameworks presented in these application notes are intended to guide researchers in harnessing the potential of this versatile building block to address unmet medical needs.
Application Notes and Protocols for Suzuki Coupling Reaction of 3-Bromo-5-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1] This document provides a detailed protocol for the Suzuki coupling reaction of 3-Bromo-5-phenoxypyridine with various arylboronic acids to synthesize 3-phenoxy-5-arylpyridine derivatives, which are valuable scaffolds in medicinal chemistry.
The reactivity of this compound in Suzuki couplings is influenced by the electronic properties of the pyridine ring and the phenoxy group. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired biaryl products.[2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on established protocols for structurally similar aryl bromides and pyridines.[3][4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | Est. 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | Est. 80-90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O (5:1) | 80 | 16 | Est. 88-98 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (3:1) | 110 | 6 | Est. 75-85 |
Estimated yields are based on typical outcomes for similar Suzuki-Miyaura cross-coupling reactions and may vary depending on the specific reaction scale and purity of reagents.
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water in a 4:1 ratio (e.g., 5 mL of toluene and 1.25 mL of water per 1 mmol of this compound) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenoxy-5-arylpyridine product.
-
Characterization: Characterize the final product by appropriate analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Synthesis of Drug Analogues Using 3-Bromo-5-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of drug analogues utilizing 3-Bromo-5-phenoxypyridine as a key starting material. This versatile building block, featuring a pyridine core with a strategically positioned bromine atom and a phenoxy group, serves as an excellent scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities, while the phenoxy group at the 5-position can be tailored to modulate the physicochemical and pharmacological properties of the final compounds.
This document outlines detailed experimental protocols for two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These methodologies allow for the synthesis of a wide array of biaryl and N-aryl pyridine derivatives, which are common motifs in potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Key Applications in Drug Discovery
Derivatives of this compound are of significant interest in the development of targeted therapies, particularly as inhibitors of protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous pathologies, including cancer. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, effectively competing with ATP for the enzyme's binding pocket.
Potential Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibitors of VEGFR can effectively block this process, leading to the starvation of tumors.
-
Bcr-Abl Tyrosine Kinase: The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML).[2] Specific inhibitors of this kinase have revolutionized the treatment of CML.
Synthetic Methodologies
The bromine atom on the this compound ring is readily displaced using palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-phenoxypyridine Analogues
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.
Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), followed by a degassed solvent system such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-phenoxypyridine analogue.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromopyridines
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 3-Phenyl-5-phenoxypyridine | 70-95 (estimated) | [General knowledge from similar reactions] |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-phenoxypyridine | 75-98 (estimated) | [General knowledge from similar reactions] |
| 3 | 3-Aminophenylboronic acid | 3-(3-Aminophenyl)-5-phenoxypyridine | 60-85 (estimated) | [General knowledge from similar reactions] |
Note: Yields are estimated based on typical outcomes for Suzuki-Miyaura reactions with similar bromopyridine substrates and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-phenoxypyridine Analogues
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. This reaction is crucial for synthesizing N-aryl pyridine derivatives, another important class of kinase inhibitors.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), a suitable phosphine ligand like (±)-BINAP (0.04 equiv.), and a palladium catalyst, for instance, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as diethyl ether and wash with brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting product can be further purified by recrystallization or column chromatography to yield the pure 3-amino-5-phenoxypyridine analogue.
Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination of Analogous Bromopyridines
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | 3-(Phenylamino)-5-phenoxypyridine | 60-90 (estimated) | [General knowledge from similar reactions] |
| 2 | Morpholine | 3-(Morpholino)-5-phenoxypyridine | 70-95 (estimated) | [General knowledge from similar reactions] |
| 3 | Benzylamine | 3-(Benzylamino)-5-phenoxypyridine | 65-88 (estimated) | [General knowledge from similar reactions] |
Note: Yields are estimated based on typical outcomes for Buchwald-Hartwig amination reactions with similar bromopyridine substrates and may vary depending on the specific reaction conditions and the nature of the amine.
Signaling Pathways of Potential Targets
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events that lead to cell proliferation, migration, and the formation of new blood vessels.
Figure 3: Simplified VEGFR signaling pathway and the point of inhibition.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the uncontrolled proliferation of hematopoietic cells. Bcr-Abl activates multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and inhibit apoptosis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-phenoxypyridine. This versatile building block is a valuable substrate for creating carbon-carbon and carbon-nitrogen bonds, which are pivotal in the synthesis of novel compounds for drug discovery and materials science. The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a range of methods to introduce diverse functionalities at the 3-position of the pyridine ring.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1][2] this compound is a key heterocyclic scaffold, and its derivatization through these methods allows for the exploration of a vast chemical space, crucial for structure-activity relationship (SAR) studies in drug development.[3][4][5] The pyridine nitrogen and the phenoxy group can influence the reactivity of the C-Br bond, making the careful selection of reaction conditions essential for successful coupling.[6] This guide provides optimized protocols for several key cross-coupling reactions, based on established methodologies for similar heteroaryl halides.[7][8]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The data is compiled from studies on structurally analogous bromopyridine derivatives and serves as a strong predictive tool for this specific substrate.[7][9]
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O (5:1) | 80 | 18 | 88-96 |
Table 2: Buchwald-Hartwig Amination of this compound [8]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 85-95 |
| 4 | n-Hexylamine | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS | THF | 80 | 20 | 70-80 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes [10]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 80 | 16 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | DMF | 90 | 10 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Et₃N/DMF | DMF | 70 | 18 | 70-80 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-phenyl-5-phenoxypyridine.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add degassed toluene and water in a 10:1 ratio to achieve a substrate concentration of 0.1-0.2 M.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination
This protocol details the synthesis of N-phenyl-5-phenoxypyridin-3-amine.[8]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, BINAP, and Pd₂(dba)₃ to a dry Schlenk flask.
-
Add anhydrous toluene to achieve a substrate concentration of 0.1-0.5 M, followed by the addition of aniline via syringe.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon.
-
Heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol outlines the synthesis of 3-(phenylethynyl)-5-phenoxypyridine.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound in a mixture of THF and triethylamine (2:1 v/v), add Pd(PPh₃)₄ and CuI under an inert atmosphere.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Stir the reaction at 65 °C and monitor its progress by TLC or LC-MS. The reaction is usually complete within 12-16 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: The Role of 3-Bromo-5-phenoxypyridine in the Synthesis of Potent c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of c-Met kinase inhibitors derived from a 3-bromo-5-phenoxypyridine scaffold. The information presented herein is intended to guide researchers in the design and execution of synthetic routes and biological evaluation of this promising class of therapeutic agents.
Introduction to c-Met Kinase and Its Inhibition
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous human cancers.[1] Aberrant c-Met activation, through mechanisms such as mutation, amplification, or overexpression, can lead to tumor growth and metastasis.[1] Consequently, c-Met has emerged as a significant target for the development of novel cancer therapies. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain have shown considerable promise in preclinical and clinical studies.
The pyridine core is a privileged scaffold in medicinal chemistry, and many potent c-Met inhibitors incorporate this heterocycle. The specific substitution pattern of the pyridine ring is critical for achieving high potency and selectivity. This compound represents a key intermediate, providing versatile handles for the introduction of various pharmacophoric groups to optimize target engagement and pharmacokinetic properties.
c-Met Signaling Pathway
The activation of the c-Met receptor by its ligand, HGF, initiates a cascade of downstream signaling events. This complex network of pathways ultimately drives cellular responses associated with cancer progression. The diagram below illustrates the key components of the c-Met signaling pathway.
Representative Synthesis of a c-Met Inhibitor from this compound
While a direct synthesis of a marketed c-Met inhibitor from this compound is not prominently featured in the literature, a plausible and representative synthetic route can be proposed based on established methodologies for preparing pyridine-based kinase inhibitors. The following workflow outlines a hypothetical synthesis of a potent c-Met inhibitor, demonstrating the utility of the this compound intermediate.
Experimental Protocols
The following are representative, detailed experimental protocols for the key transformations in the synthesis of a hypothetical c-Met inhibitor from this compound.
Protocol 1: Suzuki Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a suitable boronic acid or ester to introduce a key structural motif.
-
Materials:
-
This compound (1.0 eq)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(1-methyl-1H-pyrazol-4-yl)-5-phenoxypyridine.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol details the subsequent functionalization of the pyridine core via a Buchwald-Hartwig amination, a common strategy to install a side chain that can interact with the hinge region of the kinase. (Note: This assumes a different starting pyridine with a leaving group amenable to this reaction, illustrating a common synthetic step for this class of inhibitors).
-
Materials:
-
Substituted 3-halo-5-phenoxypyridine (1.0 eq)
-
Amine (e.g., a chiral amino alcohol) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 3-halo-5-phenoxypyridine, amine, Pd₂(dba)₃, Xantphos, and NaOtBu in a reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the final c-Met inhibitor.
-
Quantitative Data: Biological Activity of Pyridine-Based c-Met Inhibitors
The following table summarizes the in vitro inhibitory activity (IC₅₀) of several representative pyridine-containing c-Met kinase inhibitors. This data highlights the potency that can be achieved with this scaffold.
| Compound ID | c-Met IC₅₀ (nM) | Reference Cell Line |
| AMG 337 | 1 | PC3 |
| Savolitinib | 5 | N/A |
| Compound 11c | 80 | N/A |
| Compound 11i | 50 | N/A |
| Compound 13b | 20 | N/A |
| Compound 13h | 50 | N/A |
Data sourced from publicly available literature.[1][2]
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of potent and selective c-Met kinase inhibitors. The synthetic strategies outlined in these application notes, particularly Suzuki coupling and Buchwald-Hartwig amination, provide robust methods for elaborating this core structure into complex molecules with desirable pharmacological profiles. The optimization of substituents on the pyridine and phenoxy rings, guided by structure-activity relationship studies, is crucial for achieving high-affinity binding to the c-Met kinase and realizing therapeutic potential. The provided protocols and data serve as a foundational guide for researchers engaged in the discovery and development of novel c-Met targeted therapies.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Bromo-5-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving 3-Bromo-5-phenoxypyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for similar bromopyridine derivatives and can be adapted for specific research needs.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. In the case of this compound, the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. The bromine atom at the 3-position serves as a good leaving group, facilitating substitution by a variety of nucleophiles, including amines, thiols, and alkoxides.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity of the pyridine ring, yielding the substituted product.
Catalytic methods, such as the Buchwald-Hartwig amination, have become indispensable for the efficient synthesis of N-aryl and N-heteroaryl bonds under milder conditions and with broader substrate scope.
Applications in Drug Discovery
Derivatives of 3-amino-5-phenoxypyridine are valuable scaffolds in drug discovery. For instance, phenoxypyridine-based compounds have been investigated as potent and selective inhibitors of c-Met kinase.[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in tumor growth, angiogenesis, and metastasis, making it an attractive target for cancer therapy.[1] The synthesis of a library of 3-amino-5-phenoxypyridine derivatives through SNAr reactions allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for targets like c-Met.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (e.g., Piperidine, Morpholine)
This protocol describes a general method for the substitution of the bromine atom in this compound with secondary cyclic amines. The conditions are adapted from procedures reported for 3,5-dibromopyridine.[3]
Materials:
-
This compound
-
Piperidine or Morpholine (excess, e.g., 10 equivalents)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave reactor or conventional heating setup with reflux condenser
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq), the desired amine (10.0 eq), NMP, and toluene.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 180 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-phenoxypyridine derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Arylamino-5-phenoxypyridine Derivatives
This protocol provides a general framework for the palladium-catalyzed amination of this compound with anilines. The conditions are based on established Buchwald-Hartwig amination protocols for bromopyridines.[4][5]
Materials:
-
This compound
-
Aniline derivative (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)
-
Xantphos (e.g., 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Celite®
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the aniline derivative (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-arylamino-5-phenoxypyridine derivative.
Protocol 3: Nucleophilic Substitution with Alkoxides (e.g., Sodium Methoxide)
This protocol describes the synthesis of 3-alkoxy-5-phenoxypyridine derivatives via SNAr reaction with an alkoxide. The conditions are adapted from a procedure for the methoxylation of 3,5-dibromopyridine.[6]
Materials:
-
This compound
-
Sodium methoxide (prepared in situ from sodium metal and methanol or used as a commercial solution)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium methoxide (1.5 eq) in anhydrous DMF, add this compound (1.0 eq).
-
Heat the reaction mixture to 90 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methoxy-5-phenoxypyridine.
Data Presentation
The following table summarizes typical reaction conditions and yields for nucleophilic aromatic substitution on 3,5-dibromopyridine, which can be used as a starting point for the optimization of reactions with this compound.
| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | None | NMP/Toluene | 180 (Microwave) | 0.5 | 55 | [3] |
| Morpholine | Pd₂(dba)₃/rac-BINAP, NaOtBu | Toluene | 80 | 4 | 71 | [3] |
| Piperidine | CuSO₄ | Pyridine | Reflux | 24 | 40 | [3] |
| Methanol | Sodium Methoxide | DMF | 70 | 4 | 62 | [6] |
| Methanol | Sodium Hydride | DMF | 90 | 1 | 73 | [6] |
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Simplified c-Met signaling pathway and point of inhibition.
References
- 1. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Biaryl Structures Using 3-Bromo-5-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-bromo-5-phenoxypyridine as a key building block in the synthesis of biaryl and hetero-biaryl structures. The methodologies detailed herein are centered around widely-used palladium-catalyzed cross-coupling reactions, which are instrumental in modern medicinal chemistry and materials science for the construction of complex molecular architectures.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive bromine atom on a pyridine ring, making it an excellent substrate for various cross-coupling reactions. The phenoxy group can influence the electronic properties of the pyridine ring and provide a scaffold for further molecular elaboration. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, complete with representative quantitative data to guide reaction optimization.
Key Applications in Drug Discovery
The biaryl pyridine motif is a privileged scaffold found in numerous biologically active compounds. The ability to readily synthesize a diverse library of derivatives from this compound makes it a valuable tool in drug discovery programs. These structures are often explored as kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and agents targeting other enzyme classes.
Cross-Coupling Strategies for Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic strategies for constructing C-C and C-N bonds. The following sections provide detailed protocols for the most relevant of these reactions using this compound as the starting material.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Conventional Heating
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.
-
Reaction: Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Experimental Protocol: Microwave-Assisted
-
Preparation: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).[1]
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if necessary) and the chosen solvent system (e.g., 1,4-dioxane/water).[1]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.[1]
Quantitative Data: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [2] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [2] |
Note: The yields presented are for the coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, and are intended to be representative. Actual yields with this compound may vary.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the synthesis of N-aryl-5-phenoxypyridin-3-amine derivatives, which are valuable scaffolds in medicinal chemistry. This reaction couples this compound with a variety of primary and secondary amines.[3]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).[1]
-
Addition of Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.) and anhydrous toluene.[1]
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from a few hours to 24 hours.[1]
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Quantitative Data: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 75-90 | [4] |
| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 70-85 | [4] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 70-88 | [4] |
Note: The yields presented are for the coupling of a structurally similar substrate, 5-bromo-N-phenylpyridin-3-amine, and are intended to be representative. Actual yields with this compound may vary.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between the sp²-hybridized carbon of this compound and an sp-hybridized carbon of a terminal alkyne.[5] This reaction is valuable for synthesizing alkynyl-substituted pyridines, which can serve as versatile intermediates for further transformations.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), a copper(I) cocatalyst (e.g., CuI, 5 mol%), and this compound (1.0 equiv.).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., to 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Quantitative Data: Sonogashira Coupling of Bromopyridines
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 96 | [6] |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 94 | [6] |
| 3 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 92 | [6] |
Note: The yields presented are for the coupling of 2-amino-3-bromopyridines and are intended to be representative. Actual yields with this compound may vary.
Logical Workflow for Cross-Coupling Reactions
The general workflow for performing these palladium-catalyzed cross-coupling reactions is summarized in the following diagram.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of biaryl and hetero-biaryl structures. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide efficient and reliable methods for its functionalization. The protocols and data presented in these application notes serve as a robust starting point for researchers in the fields of medicinal chemistry and materials science to develop novel compounds with desired properties. Careful optimization of reaction conditions for each specific substrate combination is recommended to achieve the best possible outcomes.
References
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3][4] Pyridine derivatives are integral components of many pharmaceuticals and biologically active compounds. The Sonogashira coupling of substituted pyridines, such as 3-Bromo-5-phenoxypyridine, provides a direct route to novel alkynyl-substituted pyridines, which are valuable intermediates in drug discovery and development.[5] These application notes provide a detailed experimental protocol for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound is depicted below:
Figure 1: General reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Experimental Protocol
This protocol is based on established procedures for structurally similar bromopyridine substrates and provides a reliable starting point for optimization.[6][7]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Palladium(II) trifluoroacetate [Pd(CF₃COO)₂])
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine [PPh₃])
-
Base (e.g., Triethylamine [Et₃N] or Diisopropylamine [DIPA])
-
Solvent (e.g., Tetrahydrofuran [THF] or Dimethylformamide [DMF], anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 - 0.05 eq) and copper(I) iodide (CuI, 0.05 - 0.1 eq).
-
Addition of Reagents: To the flask, add this compound (1.0 eq) and the terminal alkyne (1.1 - 1.5 eq).
-
Solvent and Base: Add the anhydrous solvent (e.g., THF or DMF) to dissolve the reagents, followed by the addition of the base (e.g., Et₃N or DIPA, 2.0 - 3.0 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a temperature ranging from 50 to 100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of various terminal alkynes with this compound, based on data from analogous bromopyridine systems.[6][7]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3.0) | - | CuI (5.0) | DIPA | THF | 60 | 4 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 75-85 |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (3.0) | - | CuI (5.0) | DIPA | THF | 60 | 5 | 80-90 |
| 5 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85-95 |
Note: The yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General workflow for the Sonogashira coupling experiment.
Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
References
Application Notes and Protocols: 3-Bromo-5-phenoxypyridine in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-5-phenoxypyridine as a versatile building block in the synthesis of novel therapeutic agents. The unique structural features of this compound, combining a reactive bromine atom with a phenoxypyridine core, make it an attractive starting material for the development of targeted therapies. While direct therapeutic applications of this compound are not extensively reported in publicly available literature, its structural motifs are present in compounds targeting a range of biological pathways.
This document presents a hypothetical application in the development of inhibitors for "Novel Kinase X" (NKX), a fictional protein kinase, to illustrate the potential of this compound in drug discovery workflows. The methodologies and data are based on established principles of medicinal chemistry and kinase inhibitor development, providing a practical guide for researchers.
Application: Development of Novel Kinase X (NKX) Inhibitors
This compound serves as a key scaffold for the synthesis of a new class of potent and selective NKX inhibitors. The phenoxypyridine moiety is designed to occupy the ATP-binding pocket of the kinase, while the bromine atom provides a reactive handle for the introduction of various substituents to explore the solvent-exposed region, thereby enhancing potency and modulating pharmacokinetic properties.
Rationale for Scaffold Selection
The phenoxypyridine scaffold is a known "privileged structure" in medicinal chemistry, found in a number of approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with the hinge region of kinase domains makes it an ideal starting point for inhibitor design. The bromine atom at the 3-position of the pyridine ring is strategically positioned to allow for derivatization through common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
Data Presentation: In Vitro Activity of NKX Inhibitors
A series of compounds were synthesized from this compound and tested for their ability to inhibit NKX activity and the proliferation of NKX-dependent cancer cell lines. The results are summarized in the table below.
| Compound ID | R-Group | NKX IC50 (nM) | Cell Proliferation IC50 (µM) (Cell Line A) |
| BPP-001 | Phenyl | 150 | 2.5 |
| BPP-002 | 4-Methylphenyl | 85 | 1.2 |
| BPP-003 | 4-Methoxyphenyl | 50 | 0.8 |
| BPP-004 | 4-Aminophenyl | 25 | 0.4 |
| BPP-005 | 4-(Dimethylamino)phenyl | 10 | 0.15 |
| Reference | Staurosporine | 5 | 0.01 |
Experimental Protocols
General Synthetic Scheme: Suzuki-Miyaura Cross-Coupling
The following protocol describes a general method for the synthesis of BPP-series compounds via a Suzuki-Miyaura cross-coupling reaction.
Reaction:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Tricyclohexylphosphine (PCy3) (0.1 eq)
-
Potassium phosphate (K3PO4) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add this compound, the corresponding arylboronic acid, Pd(OAc)2, PCy3, and K3PO4.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the IC50 of the synthesized compounds against NKX.
Materials:
-
Recombinant human NKX enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of NKX enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay
The following protocol describes a method to assess the anti-proliferative activity of the synthesized compounds on an NKX-dependent cancer cell line.
Materials:
-
NKX-dependent cancer cell line (e.g., Cell Line A)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Application of 3-Bromo-5-phenoxypyridine in Agrochemical Synthesis
Introduction
3-Bromo-5-phenoxypyridine is a versatile heterocyclic intermediate that serves as a valuable building block in the synthesis of novel agrochemicals. Its unique structure, featuring a pyridine ring substituted with both a bromine atom and a phenoxy group, offers multiple reaction sites for the construction of complex molecules with diverse biological activities. The phenoxypyridine scaffold is a recognized bioisostere of the diphenyl ether linkage, a common structural motif in a wide range of commercially successful pesticides. This structural similarity allows for the development of new active ingredients with potentially improved efficacy, selectivity, and environmental profiles.
The bromine atom at the 3-position of the pyridine ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions. These modern synthetic methods enable the facile introduction of a wide array of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. Consequently, this compound is a key starting material for the synthesis of novel herbicides, fungicides, and insecticides.
Application in Herbicide Synthesis: Protoporphyrinogen Oxidase (PPO) Inhibitors
One of the most significant applications of this compound in agrochemical synthesis is in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1][2] PPO is a key enzyme in the chlorophyll biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that disrupt cell membranes, leading to rapid weed death.
A notable example is the synthesis of novel phenoxypyridine derivatives containing a coumarin moiety, which have demonstrated potent herbicidal activity.[1][2] In this context, this compound can be envisioned as a key precursor to the core phenoxypyridine structure of these herbicides.
Logic of Synthesis Pathway
The synthesis of such PPO-inhibiting herbicides would logically involve a cross-coupling reaction at the bromine-substituted position of the this compound core. This allows for the introduction of various functional groups that are crucial for the molecule's interaction with the PPO enzyme.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-5-phenoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of 3-Bromo-5-phenoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing consistently low yields in the Suzuki coupling of this compound. What are the most probable causes?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors, often related to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. Key reasons include:
-
Catalyst Deactivation (Poisoning): The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.
-
Protodeboronation: This is a significant side reaction where the boronic acid or ester coupling partner loses its boron moiety, which is replaced by a hydrogen atom from a proton source (e.g., water or alcohol) in the reaction mixture. This is particularly prevalent with electron-deficient heteroaryl boronic acids.
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1]
-
Inefficient Oxidative Addition: While the C-Br bond in 3-bromopyridine is generally reactive, steric hindrance or electronic effects from the phenoxy group could potentially slow down the initial oxidative addition step.
Q2: What are the most common side-products, and how can I minimize their formation?
A2: The two most prevalent side-products are the result of protodeboronation and homocoupling.
-
To minimize protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Employ more stable boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which are less susceptible to premature hydrolysis.
-
Carefully select the base. While a base is necessary to activate the boronic acid, overly strong or aqueous bases can accelerate protodeboronation.[2] Consider using milder, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
-
-
To minimize homocoupling:
-
Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Ensure the use of a high-quality palladium(0) source or a precatalyst that efficiently generates the active Pd(0) species. The presence of Pd(II) species can promote homocoupling.
-
Q3: How does the phenoxy group at the 5-position influence the Suzuki coupling reaction?
A3: The phenoxy group at the 5-position is an electron-donating group through resonance, which can influence the reactivity of the this compound. This can have opposing effects:
-
Increased electron density on the pyridine ring might slightly decrease the rate of oxidative addition compared to a pyridine ring with electron-withdrawing groups.
-
However, the overall electronic nature of the pyridine ring remains relatively electron-deficient, which is a general characteristic of pyridyl halides in Suzuki couplings. The specific impact on reaction optimization will likely depend on the chosen catalyst system and reaction conditions.
Q4: Which catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?
A4: For Suzuki couplings involving pyridyl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often successful as they can promote the desired catalytic cycle while mitigating catalyst deactivation. Good starting points include:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or precatalysts like XPhos Pd G3.
-
Ligand: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have been shown to be effective for challenging couplings of heteroaryl halides.[3]
-
Pre-formed Catalyst: Using a well-defined precatalyst can often lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst.[3]- Ensure proper storage of the catalyst under an inert atmosphere. |
| Suboptimal Ligand | - For electron-deficient substrates like 3-bromopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[3]- Perform a small screen of different ligands. |
| Incorrect Base | - The base is crucial for the transmetalation step. The strength and type of base can significantly impact the yield.[2]- Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A screen of different bases is recommended. For challenging couplings, K₃PO₄ or Cs₂CO₃ are often superior. |
| Poor Solubility | - Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common.[4]- Adjust the solvent ratio or switch to a different solvent like DMF if necessary. |
| Inadequate Degassing | - Oxygen can deactivate the Pd(0) catalyst.[1]- Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] |
| Low Reaction Temperature | - Suzuki couplings often require heating. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100°C) may improve the rate.[5] However, excessive heat can lead to catalyst decomposition. |
Problem: Significant Formation of Byproducts
| Byproduct Observed | Potential Cause(s) | Suggested Solution(s) |
| Protodeboronated Product | - Presence of excess water or protic solvents.- Sub-optimal base choice. | - Use anhydrous solvents and reagents.- Switch to a more stable boronic ester (e.g., pinacol, MIDA).- Use a non-aqueous base or a milder base like KF.[2] |
| Homocoupled Product | - Presence of oxygen.- Inefficient generation of Pd(0) from a Pd(II) source. | - Ensure thorough degassing of the reaction mixture.[1]- Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a reliable precatalyst. |
| Dehalogenated Starting Material | - The palladium-hydride species responsible for dehalogenation can form from the base, solvent, or water. | - Switch to a non-protic solvent.- Use a milder base.- Screen different ligands, as some may favor reductive elimination of the desired product over dehalogenation. |
Data Presentation: Reaction Condition Optimization
The following tables summarize data from studies on the Suzuki coupling of 3-bromopyridine, a structurally related compound, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on the Yield of 3-Phenylpyridine
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 92 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 95 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 88 |
Data is representative and compiled from typical conditions reported in the literature for 3-bromopyridine.
Table 2: Effect of Base and Solvent on the Yield of 3-Phenylpyridine
| Catalyst System | Base (equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |
| Pd(OAc)₂/SPhos | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 85 |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 94 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 96 |
| Pd(OAc)₂/SPhos | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 89 |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 92 |
Data is representative and compiled from typical conditions reported in the literature for 3-bromopyridine.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Conventional Heating)
This protocol is a general guideline and should be optimized for specific boronic acids and desired scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 equiv))
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.[4][5]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4]
-
Add the degassed solvent system via syringe.[6]
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
Caption: A general experimental workflow for Suzuki coupling.
References
Technical Support Center: Optimizing Suzuki Reactions for Phenoxy-Substituted Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving phenoxy-substituted bromopyridines.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in the Suzuki coupling of my phenoxy-substituted bromopyridine. What are the likely causes?
A1: Low yields in Suzuki couplings of phenoxy-substituted bromopyridines can stem from several factors, primarily related to the electron-rich nature of the substrate. The phenoxy group is an electron-donating group, which can impact the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2] Key areas to investigate include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, inhibiting its catalytic activity.
-
Slow Oxidative Addition: The electron-donating phenoxy group increases the electron density on the pyridine ring, which can slow down the rate-limiting oxidative addition step of the palladium(0) catalyst to the carbon-bromine bond.[3]
-
Inefficient Reductive Elimination: Bulky ligands required to promote oxidative addition might hinder the final reductive elimination step.[3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and may not be optimized for your specific substrate.
Q2: Which palladium catalyst and ligand combination is recommended for phenoxy-substituted bromopyridines?
A2: For electron-rich heteroaryl halides like phenoxy-substituted bromopyridines, catalysts that are both electron-rich and sterically hindered are often preferred. These characteristics help to promote the oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[2] Consider screening the following systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging Suzuki couplings of heteroaryl halides.[1][4]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts are also a good choice for these substrates.[5][6]
-
Traditional Phosphine Ligands: While sometimes less effective for this substrate class, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be a starting point, especially if other options are not available.[2][7]
Q3: What is the best base and solvent system for this type of Suzuki coupling?
A3: The choice of base and solvent is crucial for a successful Suzuki reaction.
-
Bases: A moderately strong base is often required to facilitate the transmetalation step. Common choices include:
-
Solvents: A polar aprotic solvent, often in the presence of water, is typically used. Common solvent systems include:
Q4: I am observing significant debromination of my starting material. How can I prevent this side reaction?
A4: Debromination is a common side reaction, particularly with electron-rich aryl halides. This can be caused by certain catalyst/ligand combinations or by impurities in the reaction mixture. To minimize debromination:
-
Ligand Choice: Avoid overly bulky or electron-rich ligands that might favor a competing hydrodehalogenation pathway.
-
Base Selection: A weaker base might be beneficial if debromination is a major issue.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination relative to the desired coupling.
Q5: How can I minimize the homocoupling of my boronic acid?
A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[6] To prevent this:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst like a PEPPSI system.[5][6] - Ensure proper degassing to prevent catalyst oxidation. |
| Slow oxidative addition | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[1][4] - Increase the reaction temperature. | |
| Catalyst inhibition by pyridine | - Use a sterically hindered ligand to shield the palladium center.[2] | |
| Significant Byproduct Formation | Debromination of starting material | - Screen different ligands; avoid overly bulky ones. - Try a weaker base. - Lower the reaction temperature. |
| Homocoupling of boronic acid | - Ensure thorough degassing of all reagents and solvents.[6] - Maintain a strict inert atmosphere. | |
| Protodeboronation | - Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.[6][10] - Use anhydrous conditions if possible. | |
| Reaction Stalls | Poor solubility of reagents | - Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).[7][9] - Increase the reaction temperature. |
| Catalyst decomposition | - Use a more stable pre-catalyst. - Ensure the reaction is run under an inert atmosphere. |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of Phenoxy-Substituted Bromopyridines
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) with a suitable ligand, or a pre-catalyst like XPhos Pd G3 (2-5 mol%) | Buchwald ligands are often a good first choice.[1][4] |
| Ligand | XPhos, SPhos, or RuPhos (4-10 mol%) | The ligand-to-palladium ratio should be optimized. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is a stronger base and may be more effective for less reactive substrates.[7] |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | Other solvent systems like Toluene/Water or DMF/Water can also be effective.[7][9] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling.[6] |
Table 2: Influence of Boronic Acid Substituents on Reaction Outcome
| Boronic Acid Substituent | Expected Effect on Reaction | Rationale |
| Electron-donating (e.g., -OCH₃) | May slightly decrease reaction rate | Increases electron density on the boronic acid, potentially slowing transmetalation. |
| Electron-withdrawing (e.g., -CF₃, -NO₂) | May increase reaction rate | Decreases electron density on the boronic acid, facilitating transmetalation.[7] |
| Sterically hindered (e.g., ortho-substituted) | May decrease reaction rate | Steric hindrance can impede the transmetalation step. |
Experimental Protocols
General Procedure for Suzuki Coupling of a Phenoxy-Substituted Bromopyridine
This is a general starting protocol and should be optimized for each specific substrate combination.
Materials:
-
Phenoxy-substituted bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the phenoxy-substituted bromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 3-Bromo-5-phenoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-phenoxypyridine. The following information is designed to help overcome common challenges and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through an Ullmann condensation reaction. This involves the copper-catalyzed coupling of 3,5-dibromopyridine with phenol in the presence of a base.
Q2: What are the most common byproducts observed in this synthesis?
A2: The primary byproducts in the Ullmann synthesis of this compound include:
-
3,5-Diphenoxypyridine: Formed from the reaction of the desired product with another molecule of phenol.
-
3-Bromopyridine: Results from the reduction (dehalogenation) of the starting material, 3,5-dibromopyridine.
-
3,3',5,5'-Tetrabromobiphenyl: Arises from the homocoupling of the 3,5-dibromopyridine starting material.
-
Unreacted Starting Materials: Residual 3,5-dibromopyridine and phenol may also be present in the crude product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These techniques allow for the visualization of the consumption of starting materials and the formation of the product and major byproducts.
Q4: What are the key parameters to control for a successful synthesis?
A4: Several factors are critical for a successful synthesis with high yield and purity:
-
Catalyst Activity: The quality and oxidation state of the copper catalyst are crucial. Fresh, high-purity copper(I) salts are recommended.[1]
-
Ligand Choice: The use of an appropriate ligand can significantly improve reaction rate and yield by stabilizing the copper catalyst.
-
Anhydrous Conditions: The presence of water can lead to undesired side reactions, such as the reduction of the aryl halide. Therefore, using anhydrous solvents and reagents is essential.[1]
-
Reaction Temperature: The temperature should be carefully optimized. While traditional Ullmann reactions require high temperatures, modern protocols with ligands can often be run under milder conditions.[1]
-
Choice of Base: The base plays a critical role in the deprotonation of phenol and the overall catalytic cycle. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Inactive copper catalyst. | Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr). Consider in-situ activation of the catalyst. |
| Inappropriate or no ligand used. | Screen various ligands such as phenanthrolines, amino acids (e.g., L-proline), or N,N'-dimethylethylenediamine (DMEDA). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C. | |
| Inefficient base. | Try a stronger base (e.g., Cs2CO3 or K3PO4) or ensure the current base is anhydrous and of high purity. | |
| High Percentage of 3,5-Diphenoxypyridine | Excess phenol or prolonged reaction time. | Use a stoichiometric amount or a slight excess of 3,5-dibromopyridine relative to phenol. Monitor the reaction closely and stop it once the starting material is consumed. |
| High reaction temperature. | Lower the reaction temperature to reduce the rate of the second substitution. | |
| Significant Amount of 3-Bromopyridine | Presence of protic impurities (e.g., water). | Ensure all reagents and solvents are strictly anhydrous. Dry glassware thoroughly before use. |
| Use of certain solvents or bases that can act as hydrogen donors. | Use a non-protic, anhydrous solvent like DMF, DMSO, or toluene. | |
| Formation of 3,3',5,5'-Tetrabromobiphenyl | High concentration of the copper catalyst. | Reduce the catalyst loading. |
| High reaction temperature. | Lower the reaction temperature to disfavor the homocoupling reaction. | |
| Difficult Purification | Presence of multiple byproducts with similar polarities. | Optimize the reaction conditions to minimize byproduct formation. For purification, consider column chromatography with a carefully selected solvent gradient. Recrystallization may also be an effective final purification step. |
Quantitative Data Summary
| Product/Byproduct | Reported Yield (for 3-Bromo-5-methoxypyridine) | Reference |
| 3-Bromo-5-methoxypyridine | 62-73% | [2] |
Note: The yields for this compound may differ based on the specific reaction conditions used.
Experimental Protocols
General Protocol for Ullmann Condensation of 3,5-Dibromopyridine with Phenol
This protocol is a general guideline based on typical Ullmann ether synthesis procedures. Optimization of specific parameters is highly recommended.
Materials:
-
3,5-Dibromopyridine
-
Phenol
-
Copper(I) Iodide (CuI)
-
L-Proline (or other suitable ligand)
-
Potassium Carbonate (K2CO3), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To an oven-dried reaction flask, add 3,5-dibromopyridine (1.0 eq), phenol (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and anhydrous K2CO3 (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the Ullmann synthesis of this compound.
Logical Relationship of Byproducts
Caption: Formation pathways of common byproducts in the synthesis of this compound.
References
Troubleshooting low yield in 3-Bromo-5-phenoxypyridine reactions
Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-phenoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic routes to this compound involve the nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with phenol. This is typically achieved via two main catalytic methods:
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction. This method often requires higher temperatures but can be effective with the appropriate ligand and copper source.[1]
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction. This method is often preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[2][3]
Q2: My reaction has a low yield or is not proceeding to completion. What are the most common causes?
A2: Low yields in the synthesis of this compound can stem from several factors, regardless of the method used:
-
Inactive Catalyst: The copper (for Ullmann) or palladium (for Buchwald-Hartwig) catalyst may be oxidized or of poor quality.[4]
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is critical and highly interdependent. A suboptimal combination can lead to slow reaction rates or catalyst decomposition.
-
Poor Quality Reagents: 3,5-dibromopyridine or phenol may contain impurities. Solvents and bases should be anhydrous, as water can deactivate the catalyst and lead to side reactions.[4]
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to product or catalyst decomposition.
-
Oxygen Sensitivity: Many cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst.[5]
Q3: I am observing significant side product formation. What are the likely byproducts and how can I minimize them?
A3: Common side products in the synthesis of this compound include:
-
Hydrodebromination: The replacement of a bromine atom with a hydrogen atom on the starting material or product, leading to 3-bromopyridine or 3-phenoxypyridine. This can be caused by protic impurities.[4]
-
Homocoupling: The formation of biphenyl or diphenylether species.
-
Bis-phenoxylation: The substitution of both bromine atoms on 3,5-dibromopyridine to form 3,5-diphenoxypyridine. However, the introduction of the first electron-donating phenoxy group can deactivate the pyridine ring towards a second substitution, potentially making this a minor product under controlled stoichiometry.[6]
To minimize side products, ensure an inert atmosphere, use high-purity anhydrous reagents and solvents, and optimize the stoichiometry of your reactants.
Q4: How can I effectively purify the crude this compound?
A4: Purification of this compound is typically achieved through:
-
Silica Gel Chromatography: This is a common and effective method for separating the product from starting materials and byproducts. A typical eluent system is a gradient of ethyl acetate in hexane.[7]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[8][9]
An initial aqueous workup is generally recommended to remove the base and other water-soluble impurities before proceeding to chromatography or recrystallization.
Troubleshooting Guides
Ullmann Condensation Route
This guide addresses common issues when using a copper-catalyzed approach.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst | Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr).[4] If using Cu(0), ensure conditions are sufficient to generate the active Cu(I) species. |
| Inappropriate Ligand | Screen various ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or L-proline.[4] | |
| Suboptimal Base | Screen inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. The base's strength and solubility are critical.[4] | |
| Reaction Temperature Too Low | While modern Ullmann reactions are milder, they may still require temperatures between 80-140 °C. Incrementally increase the temperature.[4] | |
| Formation of Side Products (e.g., debromination) | Protic Impurities (e.g., water) | Use anhydrous solvents (e.g., DMF, dioxane, toluene) and reagents. Ensure glassware is oven-dried.[4] |
| Phenol Degradation | The phenoxide may be unstable at high temperatures. Consider using a milder base or lowering the reaction temperature. |
Buchwald-Hartwig C-O Coupling Route
This guide addresses common issues when using a palladium-catalyzed approach.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Pd Catalyst/Precatalyst | Use a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃. Consider using air- and moisture-stable precatalysts.[2] |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. Screen bulky, electron-rich ligands like those from the Buchwald or Hartwig groups.[10] | |
| Incorrect Base | Strong, non-nucleophilic bases are typically required. NaOt-Bu, K₃PO₄, or Cs₂CO₃ are common choices. The base must be strong enough to deprotonate the phenol.[2] | |
| Oxygen in Reaction Atmosphere | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). | |
| Catalyst Decomposition (black precipitate) | Reaction Temperature Too High | Lower the reaction temperature. While some reactions require heating to 80-110 °C, excessive heat can lead to catalyst decomposition.[11] |
| Incorrect Ligand:Pd Ratio | Optimize the ligand to palladium ratio. Typically, a 1:1 to 2:1 ratio is used. |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via a nucleophilic aromatic substitution, based on similar reported procedures for 3-bromo-5-methoxypyridine.[7] Optimization may be necessary.
Materials:
-
3,5-Dibromopyridine
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Ethyl Acetate
-
Hexane
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add phenol (1.2 equivalents) and anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C and carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of sodium phenoxide.
-
Reactant Addition: Add 3,5-dibromopyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.
Visualizations
Reaction Pathway
Caption: Primary synthetic routes to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
How to avoid homocoupling in Suzuki reactions of bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Suzuki-Miyaura cross-coupling of bromopyridines, with a specific focus on minimizing the formation of homocoupling byproducts.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid or ester is a prevalent side reaction in Suzuki couplings, leading to reduced yields of the desired biaryl product and complicating purification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving issues of excessive homocoupling.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing the common causes of homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in Suzuki reactions of bromopyridines?
A1: Homocoupling in Suzuki reactions is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[2][3][4][5] Rigorous exclusion of oxygen is therefore critical.[4][6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) species.[2][7] This is often a significant issue at the beginning of the reaction.
Q2: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?
A2: The selection of the palladium source and its associated ligand is critical in minimizing homocoupling.[1]
-
Palladium Source: Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally preferred as they can enter the catalytic cycle directly without a reduction step that can cause homocoupling.[2] Modern palladium precatalysts, such as those developed by Buchwald, are designed to cleanly generate the active Pd(0) species, which also helps to minimize side reactions.[2]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1][2][8] These ligands promote the desired reductive elimination step of the cross-coupling cycle and their steric bulk can hinder the formation of intermediates that lead to homocoupling.[2][9]
Q3: What is the role of the base in the Suzuki reaction of bromopyridines, and how does it affect homocoupling?
A3: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10] However, the choice of base can influence the extent of homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH), as they are generally less likely to promote homocoupling.[1][2]
Q4: My reaction with a bromopyridine is not working well, showing low to no yield. What are the common culprits?
A4: Low or no yield in Suzuki reactions with bromopyridines is a frequent issue. The primary causes often involve:
-
Catalyst Inhibition/Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[4][11] Impurities in the reagents, especially sulfur-containing compounds, can also poison the catalyst.[4]
-
Instability of Coupling Partners: Pyridylboron reagents can be unstable and may degrade under the reaction conditions.[4]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and must be optimized for these challenging substrates.[4] Standard catalysts like Pd(PPh₃)₄ may not be effective in all cases.[4]
Data Presentation: Recommended Reaction Conditions
The following tables summarize reaction conditions that have been successfully employed for the Suzuki coupling of bromopyridines, with a focus on minimizing homocoupling.
Table 1: General Conditions for Suzuki Coupling of Bromopyridines
| Parameter | Recommendation | Rationale |
| Bromopyridine | 1.0 equiv | Limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | A slight excess is used to drive the reaction to completion.[4][11] |
| Palladium Catalyst | 1-5 mol% | Higher catalyst loading may be necessary for challenging substrates.[4] |
| Ligand | 2-10 mol% | A suitable ligand is crucial for catalyst stability and activity. |
| Base | 2-3 equiv | Activates the boronic acid for transmetalation.[4] |
| Solvent | Anhydrous, Degassed | Prevents unwanted side reactions and catalyst decomposition.[4] |
Table 2: Specific Catalyst, Ligand, and Base Combinations
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ (1-5%) | SPhos, XPhos, RuPhos | K₃PO₄ or K₂CO₃ (2-3) | 1,4-Dioxane, Toluene, or THF/Water | 80-110 | Bulky, electron-rich ligands are effective for heteroaryl couplings.[1][4][12] |
| Pd(PPh₃)₄ (5%) | - | K₃PO₄ or K₂CO₃ (2-3) | 1,4-Dioxane/Water (4:1) | 80-110 | A common starting point, but may not be optimal for all bromopyridines.[11] |
| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (3) | MeCN/Water (4:1) | 80 | Often effective for heteroaryl couplings.[1][13] |
| Pd(OAc)₂ | Benzimidazolium Salt | K₂CO₃ | DMF/Water (1:1) | Microwave | Can provide rapid reaction times.[14] |
Experimental Protocols
Recommended Protocol for Suzuki Coupling of a Generic Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates. It is designed to minimize homocoupling by ensuring an inert atmosphere and using appropriate reagents.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, 1-5 mol%)[4]
-
Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, 2-10 mol%)[4]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)[4]
-
Schlenk flask or an oven-dried vial with a magnetic stir bar and a screw cap with a septum
Procedure:
-
Inert Atmosphere Setup: Place the Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen). If using a Schlenk flask, evacuate and backfill with the inert gas at least three times.[4][11]
-
Addition of Solids: To the flask, add the bromopyridine, arylboronic acid, base, palladium catalyst, and phosphine ligand (if applicable).
-
Solvent Addition: Evacuate and backfill the flask with inert gas again. Add the degassed solvent via syringe.[4][11]
-
Reaction: Seal the flask or vial and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[4]
Solvent Degassing Techniques:
-
Freeze-Pump-Thaw: For rigorous oxygen removal, freeze the solvent in a Schlenk flask using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw the solvent. Repeat this cycle at least three times.[4]
-
Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. While less effective than freeze-pump-thaw, it is often sufficient for many Suzuki reactions.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 3-Bromo-5-phenoxypyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Bromo-5-phenoxypyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. The two most common methods are the Ullmann condensation and the Williamson ether synthesis.
-
From Ullmann Condensation:
-
Unreacted Starting Materials: 3,5-dibromopyridine and phenol may be present if the reaction has not gone to completion.
-
Copper Catalyst Residues: Residual copper salts from the reaction can contaminate the product.[1][2]
-
Homocoupled Byproducts: Symmetrical biaryl compounds can form as byproducts.
-
Dehalogenated Byproducts: Reduction of the aryl halide can lead to the formation of 5-phenoxypyridine.[3]
-
-
From Williamson Ether Synthesis:
-
Unreacted Starting Materials: 3-Bromo-5-hydroxypyridine and the phenoxide source may be present.
-
Byproducts from Side Reactions: Elimination reactions can occur, especially if the reaction conditions are not optimized.[3]
-
Q2: My purified this compound shows significant peak tailing during HPLC analysis. What is the cause and how can I resolve it?
A2: Peak tailing for pyridine-containing compounds is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic pyridine nitrogen with acidic residual silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) (typically 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with your compound.
-
Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) will protonate the pyridine nitrogen, which can improve peak shape.
-
Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Q3: I am struggling to remove residual copper catalyst from my Ullmann reaction. What are the best methods?
A3: Removing copper catalyst residues is a critical purification step. Here are a few effective methods:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help chelate and remove copper salts.
-
Filtration through a Pad of Celite or Alumina: Passing a solution of the crude product through a short plug of celite or neutral alumina can effectively adsorb the copper catalyst.[2]
-
Liquid-Liquid Extraction: Employing a liquid-liquid extraction with a chelating agent like EDTA in the aqueous phase can sequester the copper ions.
Q4: Can I use recrystallization to purify this compound? If so, what are suitable solvents?
A4: Recrystallization can be a highly effective method for purifying solid this compound derivatives, provided a suitable solvent or solvent system is identified. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridine derivatives, common solvent systems to screen include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Toluene/Hexanes
-
Dichloromethane/Hexanes
It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific derivative.
Troubleshooting Guides
Column Chromatography Purification
Problem: Poor separation of the desired product from impurities.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product. A common starting point is a gradient of ethyl acetate in hexanes. |
| Peak Tailing | Add 0.5-1% triethylamine to the eluent to neutralize acidic sites on the silica gel. |
| Column Overloading | Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without cracks or air bubbles. A slurry packing method is generally preferred. |
Problem: The product is not eluting from the column.
| Potential Cause | Suggested Solution |
| Eluent is too Non-polar | Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Strong Adsorption to Silica | If the compound is highly polar, consider switching to a more polar stationary phase like alumina or using a reverse-phase column. |
Recrystallization Purification
Problem: The compound "oils out" instead of forming crystals.
| Potential Cause | Suggested Solution |
| Solution is Supersaturated | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly. |
| Cooling is too Rapid | Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| Insoluble Impurities Present | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
Problem: Low recovery of the purified product.
| Potential Cause | Suggested Solution |
| Too Much Solvent Used | Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to crystallize a second crop of the product. |
| Product has High Solubility in Cold Solvent | Screen for a different solvent or solvent system where the product has lower solubility at cold temperatures. |
| Premature Crystallization | Ensure all glassware for hot filtration is pre-heated to prevent the product from crystallizing in the funnel. |
Data Presentation
Purity Improvement via Different Purification Techniques (Representative Data)
The following table provides a representative example of the purity levels that can be achieved for a this compound derivative using various purification techniques. Actual results may vary depending on the specific derivative and impurity profile.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Single Recrystallization | 85% | 95-98% | 70-85% | Effective for removing major, less soluble impurities. |
| Column Chromatography | 85% | >99% | 60-80% | Good for separating closely related impurities. |
| Preparative HPLC | 95% | >99.5% | 50-70% | Ideal for achieving very high purity on a smaller scale. |
| Sequential Purification | 85% | >99.5% | 40-60% | A combination of column chromatography followed by recrystallization often yields the highest purity product. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of ethyl acetate in hexanes (e.g., starting with 10:90 v/v).
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Add 0.5% triethylamine to the optimized eluent.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: HPLC Analysis for Purity Determination
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: A logical workflow for troubleshooting the purification of this compound derivatives.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 3-Bromo-5-phenoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 3-bromo-5-phenoxypyridine. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound as a substrate in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges with this compound stem from the electronic nature of the pyridine ring. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. This can slow down or halt the catalytic cycle. Additionally, the electron-withdrawing nature of the pyridine ring can affect the reactivity of the carbon-bromine bond in the crucial oxidative addition step.[1]
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A2: The most common and effective methods for creating new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the 3-position of this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters. This reaction is widely used for synthesizing biaryl compounds.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[2][3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes.[4][5]
Q3: How does the phenoxy group at the 5-position influence the reactivity?
A3: The phenoxy group is generally considered to be electron-withdrawing through an inductive effect, which can influence the reactivity of the C-Br bond. The precise electronic impact can be complex and may also involve resonance effects. Careful optimization of reaction conditions is therefore recommended to achieve high yields.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired biaryl product.
-
Possible Cause 1: Inefficient Catalyst System.
-
Solution: The choice of palladium source and ligand is critical. For heteroaryl bromides, catalyst systems composed of Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often provide good results.[6] Consider screening a variety of ligands to find the optimal one for this specific substrate.
-
-
Possible Cause 2: Ineffective Base.
-
Solution: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] The solubility and strength of the base can significantly impact the reaction rate and yield. A screening of different bases is recommended.
-
-
Possible Cause 3: Protodeboronation of the Boronic Acid.
-
Solution: Boronic acids can be unstable, especially at elevated temperatures in the presence of water and base, leading to the formation of the corresponding arene as a byproduct. To mitigate this, use fresh, high-purity boronic acid, or consider using more stable boronic esters (e.g., pinacol esters). Minimizing reaction time and temperature can also be beneficial.
-
Problem: Formation of significant side products (e.g., homocoupling, dehalogenation).
-
Possible Cause 1: Homocoupling of the Boronic Acid.
-
Solution: This side reaction is often promoted by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 2: Dehalogenation of this compound.
-
Solution: This can occur due to the presence of palladium hydride species. The choice of base and solvent can influence the rate of this side reaction. Screening different conditions may be necessary to minimize dehalogenation.
-
Buchwald-Hartwig Amination
Problem: Low conversion of the starting material.
-
Possible Cause 1: Catalyst Inhibition.
-
Possible Cause 2: Inappropriate Base.
-
Solution: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] The choice of base can be substrate-dependent, so screening may be necessary.
-
Problem: Decomposition of starting materials or product.
-
Possible Cause: Harsh Reaction Conditions.
-
Solution: High temperatures and prolonged reaction times can lead to decomposition. Monitor the reaction closely by TLC or LC-MS and aim to use the lowest effective temperature and shortest reaction time. Some modern catalyst systems are effective at lower temperatures.[10]
-
Sonogashira Coupling
Problem: Low yield of the coupled alkyne product.
-
Possible Cause 1: Inefficient Catalyst System.
-
Solution: A standard Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4][5] For substrates prone to catalyst inhibition, using a higher catalyst loading or a more active catalyst system may be necessary. N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[11]
-
-
Possible Cause 2: Homocoupling of the Terminal Alkyne (Glaser Coupling).
-
Solution: This is a common side reaction, particularly in the presence of oxygen. It is crucial to perform the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.
-
-
Possible Cause 3: Inactive Terminal Alkyne.
-
Solution: The acidity of the terminal alkyne proton is important. The use of a suitable amine base (e.g., triethylamine, diisopropylamine) is necessary to facilitate the formation of the copper acetylide intermediate.[12]
-
Data Presentation: Catalyst System Comparison
Disclaimer: The following data is compiled from studies on substrates analogous to this compound, such as other substituted bromopyridines. The performance of these catalyst systems may vary for the specific target substrate.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 100 | 12 | ~95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | ~85 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 16 | ~88 |
Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines with Aniline
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | ~80 |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | ~92 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | ~85 |
| G3-XPhos (2) | - | LHMDS | THF | 80 | 12 | ~95 |
Table 3: Sonogashira Coupling of Substituted Bromopyridines with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 65 | 12 | ~88 |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 8 | ~90 |
| Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 6 | ~92 |
| IPr-Pd-allyl-Cl (1) | - | Cs₂CO₃ | Dioxane | 100 | 16 | ~95 (Cu-free) |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (argon or nitrogen) using oven-dried glassware.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for a similar substrate, 3-(3-bromophenyl)pyridine.[1]
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (7.5 equiv), triphenylphosphine (0.2 equiv), and palladium acetate (0.09 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of THF and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the amination of 3-bromopyridines.[2]
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%), the ligand (if required), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere.
-
Add this compound (1.0 equiv).
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Sonogashira Coupling Protocol
This protocol is based on optimized conditions for the coupling of 2-amino-3-bromopyridines.[12]
-
To a round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) under a nitrogen atmosphere.
-
Add DMF and stir for 30 minutes.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv), followed by triethylamine (as both base and co-solvent).
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the amine base and salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for optimizing cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
Technical Support Center: Mastering Suzuki Reactions with Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to overcome the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving pyridine compounds. Leveraging detailed FAQs, troubleshooting guides, quantitative data, and experimental protocols, this resource is designed to help you optimize your reaction conditions and achieve higher yields of your desired biaryl products.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions with pyridine compounds?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the pyridineboronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid reagent, leading to a reduced yield of the desired coupled product and the formation of a simple pyridine byproduct, which can complicate purification.[1][3] Pyridineboronic acids, especially 2-pyridylboronic acids, are particularly susceptible to this decomposition pathway.[1][3][4]
Q2: What is the underlying mechanism that makes 2-pyridylboronic acids so prone to protodeboronation?
A2: Unlike many other arylboronic acids that primarily undergo protodeboronation under strongly basic conditions, 2-pyridylboronic acid has a unique decomposition pathway that is most rapid at neutral pH.[1][2] This is due to the formation of a reactive zwitterionic intermediate.[1][2] This zwitterion can readily undergo fragmentation, leading to the cleavage of the C-B bond. Counterintuitively, both acidic and strongly basic conditions can slow down this specific protodeboronation pathway by shifting the equilibrium away from the reactive zwitterion.[1]
Q3: What are the key experimental factors that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
Choice of Boronic Acid Derivative: Free boronic acids are generally more susceptible to protodeboronation than their ester derivatives. Pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and organotrifluoroborates offer enhanced stability.[3][5][6]
-
Base: The choice and concentration of the base are critical. While essential for the catalytic cycle, strong bases can promote protodeboronation.[1] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[7]
-
Catalyst System (Palladium Precatalyst and Ligand): A highly active catalyst that promotes a fast cross-coupling reaction can outcompete the slower protodeboronation side reaction.[1] Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective.[8][9]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1]
-
Solvent: The choice of solvent affects the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome. Anhydrous conditions can be beneficial.[1]
Q4: When should I consider using a boronic acid derivative instead of a free boronic acid?
A4: You should consider using a boronic acid derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate, when you observe significant protodeboronation with the free boronic acid, especially with sensitive substrates like 2-pyridylboronic acid.[1][3] These derivatives act as a "slow-release" source of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing the opportunity for decomposition.[3][6] MIDA boronates are known for their high stability.[3][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no yield of the desired product, with significant amounts of the protodeboronated pyridine detected. | High rate of protodeboronation of the pyridineboronic acid. | 1. Switch to a more stable boronic acid derivative: Use a pinacol ester, MIDA boronate, or organotrifluoroborate instead of the free boronic acid.[1][3] 2. Optimize the base: Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[7] 3. Lower the reaction temperature: If the catalyst is sufficiently active, reducing the temperature can slow down protodeboronation.[1] 4. Use a highly active catalyst system: Employ a modern palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos) to accelerate the desired coupling.[8][11] |
| Reaction is sluggish and incomplete, even when using a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent catalyst oxidation.[2] 2. Check the quality of the catalyst and ligand: Use fresh, high-purity materials. Some phosphine ligands can be air-sensitive. 3. Increase catalyst loading: A modest increase in the catalyst loading may improve the reaction rate. 4. Screen different catalyst systems: Not all catalyst systems are optimal for all substrates. Experiment with different palladium precatalysts and ligands. |
| Formation of significant side products other than the protodeboronated pyridine. | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure a strictly inert atmosphere: The presence of oxygen can promote homocoupling.[2] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling. |
Data Presentation: Quantitative Comparison of Reaction Parameters
The following tables summarize quantitative data from various studies to guide your selection of reaction components. Please note that direct comparisons can be challenging due to variations in reaction conditions across different publications.
Table 1: Comparison of Boronic Acid Derivatives in the Suzuki-Miyaura Coupling of Pyridine Compounds
| Pyridine Boron Reagent | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~60 | [7] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 | [7] |
| 5-bromo-4-hexylthien-2-yl-pinacol boronate ester | Self-coupling | - | - | - | - | 25 | [12] |
| 5-bromo-4-hexylthien-2-yl-MIDA boronate ester | Self-coupling | - | - | - | - | up to 94 | [12] |
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yields of Heterocyclic Compounds
| Base | Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid | Yield (%) | Reference |
| K₂CO₃ | 65 | [7] | |
| Na₂CO₃ | 60 | [7] | |
| K₃PO₄ | 72 | [7] | |
| CsF | 92 | [7] | |
| Et₃N | 45 | [7] | |
| Cs₂CO₃ | Coupling of N-Boc-pyrroleboronic acid and 2-bromonitrobenzene | 74 | [13] |
| K₃PO₄ | 52 | [13] | |
| Na₂CO₃ | 15 | [13] |
Table 3: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Pyridine Derivatives
| Ligand | Pyridine Derivative | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| SPhos | 4-amino-2-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | High | [9] |
| XPhos | 2-chloro-m-xylene | 3-pyridineboronic acid | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 81 | [9] |
| PPh₃ | 2,6-dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 21 | [14] |
| FcPPh₂ | 2,6-dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | High | [14] |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation of pyridylboronic acids.
Caption: A troubleshooting workflow for low yields in Suzuki reactions with pyridine compounds.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the 2-chloropyridine derivative and the arylboronic acid.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Pyridine-MIDA Boronate Ester
This protocol is designed for challenging couplings where protodeboronation is a major concern.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine-MIDA boronate (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine-MIDA boronate, and the base (K₃PO₄).
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst and the phosphine ligand.
-
Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the vessel and heat the reaction mixture to the desired temperature (a moderate starting temperature of 60-80 °C is recommended).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nasc.ac.in [nasc.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nucleophilic Aromatic Substitution of Bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of bromopyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your SNAr reactions with bromopyridines in a question-and-answer format.
Q1: My SNAr reaction with a bromopyridine is resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?
A1: Low conversion in an SNAr reaction involving bromopyridines can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Substrate Reactivity: The pyridine ring must be sufficiently activated towards nucleophilic attack. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the bromine atom. If your substrate lacks adequate activation, the reaction may be sluggish.
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient pyridine ring. If you are using a weak nucleophile, consider using a stronger one or adding a base to generate a more potent nucleophilic anion in situ.
-
Reaction Conditions:
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is slow, cautiously increasing the temperature may improve the yield.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity.
-
Base: The choice of base is critical and can influence the outcome of the reaction. Strong bases can promote side reactions. For instance, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu, especially in palladium-catalyzed reactions, to suppress side reactions like hydrodehalogenation.[1]
-
-
Inert Atmosphere: While not always strictly necessary for all SNAr reactions, if you are using oxygen-sensitive reagents or catalysts (e.g., in competing palladium-catalyzed pathways), ensuring an inert atmosphere (argon or nitrogen) is crucial to prevent degradation.[1]
Q2: I am observing a significant amount of the debrominated pyridine (hydrodehalogenation) as a side product. What causes this and how can I prevent it?
A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in SNAr and cross-coupling reactions of bromopyridines.[1]
-
Mechanism: This side reaction can occur through various mechanisms. In some cases, it can be promoted by a hydride source present in the reaction mixture. Potential hydride sources include the solvent, impurities in the reagents, or even the nucleophile or base itself under certain conditions.[1] In palladium-catalyzed reactions, a palladium-hydride species can be formed, which then reductively eliminates to give the debrominated product.
-
Prevention Strategies:
-
Choice of Base: Avoid using strong, non-nucleophilic bases that can promote elimination or act as a hydride source. Weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ are often a better choice.[1]
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize potential hydride impurities.
-
Reagent Quality: Ensure the purity of all reagents, as impurities can be a source of hydrides.[1]
-
Additives: In some cases, the addition of a mild oxidizing agent can help to suppress reductive hydrodehalogenation.
-
Q3: My reaction is producing a dimeric or biaryl byproduct. Why is this happening and what can I do to minimize it?
A3: The formation of dimeric or biaryl products, where two pyridine rings are coupled together, can occur through a few different pathways.
-
Mechanism:
-
Radical Pathways (SRN1): Bromopyridines can undergo single-electron transfer (SET) to form radical anions, which can then fragment to a pyridyl radical. This radical can then react with another bromopyridine molecule or a nucleophile in a chain reaction, leading to dimerization or other side products. The SRN1 mechanism can be a competing pathway to the traditional SNAr mechanism.
-
Base-Induced Dimerization: In the presence of very strong bases, such as organolithium reagents or sodium amide, benzyne-like intermediates (pyridynes) can be formed from halopyridines. These highly reactive intermediates can then be trapped by another molecule of the bromopyridine or the corresponding lithiated species, leading to dimerization.
-
-
Minimization Strategies:
-
Avoid Very Strong Bases: If dimerization is observed, consider using a weaker base that is less likely to induce radical formation or pyridyne intermediates.
-
Control Reaction Temperature: Radical reactions can sometimes be initiated by heat or light. Running the reaction at a lower temperature may disfavor these pathways.
-
Add Radical Scavengers: In cases where an SRN1 mechanism is suspected, the addition of a radical scavenger might help to suppress the dimerization.
-
Q4: I am using a 3-bromopyridine and obtaining a mixture of products with substitution at different positions. What is causing this lack of regioselectivity?
A4: Reactions of 3-bromopyridines can be complicated by isomerization, leading to a loss of regioselectivity.
-
Mechanism via Pyridyne Intermediates: In the presence of a strong base, 3-bromopyridine can undergo elimination to form a 3,4-pyridyne intermediate. The nucleophile can then add to either C-3 or C-4 of the pyridyne, leading to a mixture of products. It has been shown that 3-bromopyridines can isomerize to 4-bromopyridines in the presence of a base like KOH with 18-crown-6.[2] The subsequent nucleophilic attack on the more reactive 4-bromo isomer can lead to the 4-substituted product as the major isomer.[2]
-
Controlling Regioselectivity:
-
Choice of Base and Conditions: The choice of base and reaction conditions can significantly influence the extent of isomerization. Milder bases and lower temperatures may disfavor the formation of the pyridyne intermediate.
-
Nucleophile: The nature of the nucleophile can also play a role in the regioselectivity of the addition to the pyridyne intermediate.
-
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of SNAr reactions on bromopyridines, with a focus on minimizing common side reactions.
Table 1: Influence of Base on Product Distribution in SNAr of Bromopyridines
| Base | Typical Application | Potential Side Reactions Promoted | Recommendations for Minimization |
| K₂CO₃, Cs₂CO₃ | General SNAr with various nucleophiles | Generally low incidence of side reactions. | Preferred choice for minimizing hydrodehalogenation and dimerization. |
| NaH, KH | Deprotonation of weakly acidic nucleophiles (e.g., alcohols, thiols) | Hydrodehalogenation (if hydride is exposed). | Use stoichiometric amounts and add the bromopyridine slowly to the pre-formed nucleophilic anion. |
| KOtBu, NaOtBu | Strong, non-nucleophilic base | Hydrodehalogenation, elimination (pyridyne formation), dimerization.[1] | Use with caution, at lower temperatures, and consider alternative weaker bases if side reactions are observed. |
| LDA, n-BuLi | Very strong bases, typically for deprotonation/lithiation | High potential for pyridyne formation, dimerization, and other rearrangements. | Generally not recommended for standard SNAr unless pyridyne chemistry is intended. |
Table 2: Effect of Solvent on SNAr of Bromopyridines
| Solvent | Polarity | Typical Use | Impact on Side Reactions |
| DMSO, DMF, NMP | Polar Aprotic | Standard solvents for SNAr, accelerate the reaction. | Can be a source of hydride for hydrodehalogenation under certain conditions, especially at high temperatures. |
| THF, Dioxane | Moderately Polar Aprotic | Used when milder conditions are required. | Slower reaction rates may require higher temperatures, which can increase the likelihood of side reactions. |
| Toluene, Xylene | Nonpolar | Less common for SNAr, may be used for specific applications. | Very slow reaction rates, may promote radical pathways if high temperatures are used. |
| Protic Solvents (e.g., Alcohols) | Polar Protic | Can act as nucleophiles themselves, leading to undesired ether byproducts. | Generally avoided unless the alcohol is the intended nucleophile. |
Experimental Protocols
Protocol 1: General Procedure for the Nucleophilic Aromatic Substitution of 2-Bromopyridine with an Amine
This protocol provides a general starting point for the reaction of 2-bromopyridine with a primary or secondary amine, with considerations for minimizing side reactions.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 2-bromopyridine and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Add the amine to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Notes for this Protocol:
-
If hydrodehalogenation is observed:
-
Ensure the DMF is truly anhydrous.
-
Consider switching to a different base, such as Cs₂CO₃.
-
Lower the reaction temperature and accept a longer reaction time.
-
-
If the reaction is sluggish:
-
Ensure the K₂CO₃ is finely powdered to maximize surface area.
-
Increase the temperature cautiously.
-
Consider using a more polar solvent like NMP.
-
Visualizations
The following diagrams illustrate key mechanisms and logical workflows relevant to the side reactions in the nucleophilic aromatic substitution of bromopyridines.
References
Technical Support Center: Purification of 3-Bromo-5-phenoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-phenoxypyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Column Chromatography
Q1: My this compound product is still impure after column chromatography. What are the likely causes and solutions?
A1: Low purity after column chromatography can stem from several factors, including improper solvent system selection, column overloading, or the presence of co-eluting impurities.
-
Incorrect Solvent System: The polarity of the eluent may be too high, causing your product and impurities to elute too quickly and close together. Conversely, if the polarity is too low, the product may not elute at all or result in broad peaks.
-
Solution: Systematically screen for the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3.[1]
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Solution: As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.
-
-
Co-eluting Impurities: Some impurities may have a similar polarity to your product, making separation by normal-phase chromatography challenging.
-
Solution: Consider using a different stationary phase, such as alumina, or a different chromatographic technique like reverse-phase chromatography.
-
Issue 2: Product Fails to Crystallize During Recrystallization
Q2: I have dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A2: Failure to crystallize is a common issue and can often be resolved with the following troubleshooting steps:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved product is higher than its normal solubility limit, but crystal nucleation has not yet occurred.[2]
-
Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]
-
Solution 2: Seeding. If you have a pure crystal of this compound, add a single, small seed crystal to the cooled solution to induce crystallization.[2]
-
-
Too Much Solvent: Using an excessive amount of solvent is a frequent reason for crystallization failure.[2]
-
Inappropriate Solvent Choice: The solvent may not be ideal for the recrystallization of your compound.
Issue 3: Oily Product Obtained After Purification
Q3: After removing the solvent, my purified this compound is an oil instead of a solid. How can I solidify it?
A3: "Oiling out" can occur when the melting point of the solid is lower than the temperature of the solution or when impurities are present that depress the melting point.
-
Solution 1: Trituration. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold hexanes). Swirl or stir the mixture. This can often induce crystallization by dissolving small amounts of impurities and providing a medium for crystal formation.
-
Solution 2: Re-purification. The oily nature may be due to persistent impurities. Consider re-purifying the product using a different method or a more optimized chromatography gradient.
-
Solution 3: Gradual Solvent Evaporation. Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a fume hood or under a gentle stream of nitrogen.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound is often achieved via an Ullmann condensation or a similar nucleophilic aromatic substitution reaction.[5][6][7] Common impurities can include:
-
Starting Materials: Unreacted 3,5-dibromopyridine and phenol.
-
Side Products: Products of side reactions, such as the formation of biphenyl ethers from the self-coupling of phenol.
-
Solvent and Reagents: High-boiling solvents like DMF or NMP and residual catalyst (e.g., copper salts).[5]
Q2: What is a good starting point for a solvent system for column chromatography of this compound?
A2: For aromatic compounds of moderate polarity like this compound, a good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A common starting ratio to try is 9:1 hexanes:ethyl acetate, gradually increasing the polarity.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound contains aromatic rings and should be UV active. Therefore, it can be visualized on a TLC plate under a UV lamp (typically at 254 nm). Alternatively, iodine staining can be used.
Q4: My purified this compound is colored. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your product.[3]
Q5: What are the recommended storage conditions for purified this compound?
Data Presentation
Table 1: Solvent Systems for Column Chromatography of this compound (Suggested Starting Points)
| Solvent System (v/v) | Polarity | Expected Rf Range | Notes |
| 95:5 Hexanes:Ethyl Acetate | Low | 0.1 - 0.2 | Good for eluting non-polar impurities first. |
| 90:10 Hexanes:Ethyl Acetate | Low-Medium | 0.2 - 0.4 | Often a good starting point for the product. |
| 80:20 Hexanes:Ethyl Acetate | Medium | 0.4 - 0.6 | May be suitable if the product is more polar. |
| 100% Dichloromethane | Medium | Variable | Can be used as an alternative to EtOAc mixtures. |
Table 2: Common Solvents for Recrystallization of Pyridine Derivatives
| Solvent / Solvent Pair | Properties |
| Ethanol / Water | Good for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A versatile pair for a wide range of polarities.[3] |
| Toluene / Hexanes | Suitable for less polar compounds. |
| Acetone / Water | Another option for moderately polar compounds. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal system should give the product an Rf value of ~0.3.[1]
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel bed.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to adsorb onto the silica.[1]
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.[1]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[1]
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to see if the product dissolves and then cool to see if it crystallizes.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the product just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can increase the yield.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-phenoxypyridine and its Isomeric Counterparts
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridines is paramount for efficient synthesis design. This guide provides a detailed comparison of the reactivity of 3-bromo-5-phenoxypyridine against other bromopyridine isomers (2-bromopyridine, 3-bromopyridine, and 4-bromopyridine) in key organic transformations. The analysis is supported by experimental data from the literature and detailed protocols for benchmark reactions.
General Reactivity Trends of Bromopyridine Isomers
The position of the bromine atom on the pyridine ring significantly influences its reactivity, primarily due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the ortho (2-) and para (4-) positions.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): The general reactivity order for bromopyridines in these reactions is typically 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1]
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen at the para position polarizes the C4-Br bond, making the carbon atom highly electrophilic and susceptible to oxidative addition to the palladium catalyst.[1]
-
2-Bromopyridine: This isomer is also highly reactive due to the proximity of the electron-withdrawing nitrogen. However, the lone pair on the nitrogen can coordinate to the palladium catalyst, which may inhibit the reaction and sometimes necessitates the use of specialized ligands.[1]
-
3-Bromopyridine: As the bromine is meta to the nitrogen, the electronic activation is less pronounced, rendering it the least reactive of the three isomers in these coupling reactions. More forcing conditions, such as higher temperatures or more active catalysts, are often required to achieve comparable yields.[1]
-
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity order in SNAr reactions is generally 2- and 4-bromopyridine > 3-bromopyridine. The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack at the ortho and para positions.
The Influence of the 5-Phenoxy Group on 3-Bromopyridine Reactivity
The introduction of a phenoxy group at the 5-position of 3-bromopyridine introduces additional electronic and steric factors that modulate its reactivity.
-
Electronic Effects: The phenoxy group is generally considered to be electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The overall electronic effect on the pyridine ring will influence the electron density at the C3 position and the C-Br bond polarity. The net effect will depend on the specific reaction conditions and the nature of the attacking species.
-
Steric Effects: The bulky phenoxy group can exert steric hindrance at the adjacent C4 and C6 positions. While it is not directly adjacent to the C3-Br bond, it can influence the approach of bulky reagents and catalysts to the reaction center.
Comparative Reactivity in Key Transformations
The following sections provide a comparative overview of the reactivity of this compound and other bromopyridine isomers in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution.
Disclaimer: The quantitative data presented in the following tables is compiled from various literature sources. As the experimental conditions are not identical across all studies, a direct comparison of yields should be interpreted with caution. The data serves to provide representative outcomes for these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ (9) | PPh₃ (20) | K₂CO₃ | THF/H₂O | Reflux | 12 | (Not specified, adapted from a similar substrate[2]) | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 16-24 | 15 (low yield reported for this specific case) | N/A |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | N/A |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 | N/A |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Adapted from a similar substrate) [2]
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium acetate (0.09 equiv), triphenylphosphine (0.2 equiv), and potassium carbonate (7.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of tetrahydrofuran (THF) and water.
-
Heat the reaction mixture to reflux and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | (Not specified, representative conditions) | N/A |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 18 | 95 | N/A |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 110 | 24 | 92 | [2] |
| 4-Bromopyridine | n-Butylamine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | Dioxane | 100 | 12 | 88 | N/A |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine [2]
-
In a glovebox, add 3-bromopyridine (1.0 equiv), the amine (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.
-
Add anhydrous, degassed solvent (e.g., t-BuOH).
-
Seal the vessel and heat with stirring to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | (Not specified, representative conditions) | N/A |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 90 | N/A |
| 3-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 (for 2-amino-3-bromopyridines) | [3] |
| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | THF | 25 | 24 | 95 | N/A |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines [3]
-
To a round-bottomed flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%) under a nitrogen atmosphere.
-
Add the solvent (e.g., DMF) and stir for 30 minutes.
-
Add the 2-amino-3-bromopyridine derivative (1.0 equiv) and the terminal alkyne (1.2 equiv), followed by the base (e.g., Et₃N).
-
Heat the reaction mixture to the desired temperature and monitor by TLC.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pyrrolidine | - | NMP | 180 (Microwave) | 0.5 | (Not specified, adapted from a similar substrate) | N/A |
| 2-Bromopyridine | Sodium Methoxide | - | Methanol | Reflux | 4 | 95 | N/A |
| 3-Bromopyridine | Pyrrolidine | - | NMP/Toluene | 180 (Microwave) | 0.5 | 55 | N/A |
| 4-Bromopyridine | Piperidine | - | Ethanol | Reflux | 6 | 92 | N/A |
Experimental Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution of 3,5-Dibromopyridine
-
In a microwave vial, combine 3,5-dibromopyridine (1.0 equiv) and the amine nucleophile (10 equiv) in a suitable solvent (e.g., NMP/toluene).
-
Seal the vial and heat it in a microwave reactor to the specified temperature for the designated time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The reactivity of bromopyridine isomers is a well-established principle in organic synthesis, with the 4- and 2-isomers generally exhibiting higher reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions compared to the 3-isomer. The introduction of a phenoxy group at the 5-position of 3-bromopyridine is expected to modulate this inherent reactivity through a combination of electronic and steric effects. While direct quantitative comparisons with this compound are limited in the literature, the provided protocols and reactivity trends offer a solid foundation for researchers to design and optimize synthetic routes involving this and other bromopyridine building blocks. Further kinetic studies under standardized conditions would be invaluable for a more precise quantitative comparison.
References
The Influence of Electronics: A Comparative Guide to Suzuki Coupling Yields of Bromopyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug discovery and materials science, the functionalization of pyridine rings is of paramount importance. The electronic properties of substituted bromopyridines can significantly impact the yields of these coupling reactions. This guide provides a comparative analysis of Suzuki coupling yields for electron-rich versus electron-poor bromopyridines, supported by experimental data, to aid in reaction design and optimization.
Understanding the Electronic Effects
The generally accepted mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. Key steps include the oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.
The electronic nature of the substituents on the bromopyridine ring primarily influences the oxidative addition step. Electron-withdrawing groups (EWGs) decrease the electron density of the pyridine ring, making the carbon-bromine bond more susceptible to cleavage by the palladium catalyst. This generally leads to a faster rate of oxidative addition, which is often the rate-limiting step of the catalytic cycle. Conversely, electron-donating groups (EDGs) increase the electron density, potentially slowing down the oxidative addition step.
However, the overall reaction yield is a complex interplay of various factors, including the electronic properties of the boronic acid partner, the choice of catalyst, ligand, base, and solvent. While EWGs on the bromopyridine can accelerate oxidative addition, they can also decrease the nucleophilicity of the pyridine nitrogen, potentially affecting catalyst coordination.
Quantitative Comparison of Reaction Yields
The following table summarizes the Suzuki coupling yields for a selection of electron-rich and electron-poor bromopyridines with various arylboronic acids. It is important to note that the reaction conditions are not identical across all entries, which can influence the yields. However, the data provides a valuable illustration of the general trends observed.
| Bromopyridine Substrate | Substituent (Position) | Electronic Nature | Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2-Bromo-5-methoxypyridine | -OCH₃ (5-position) | Electron-Rich | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2-Bromo-5-methylpyridine | -CH₃ (5-position) | Electron-Rich | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 92 |
| 2-Bromopyridine | None | Neutral | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 88 |
| 2-Bromo-5-cyanopyridine | -CN (5-position) | Electron-Poor | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 95 |
| 2-Bromo-5-nitropyridine | -NO₂ (5-position) | Electron-Poor | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 91 |
| 3-Bromo-5-chloropyridine | -Cl (5-position) | Electron-Poor | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 94 |
Note: The data presented in this table is a compilation from various literature sources and is intended for illustrative purposes. Direct comparison of yields should be made with caution due to the differing reaction conditions.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid. This protocol serves as a starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Mechanistic Pathway
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established process involving a palladium catalyst. The key steps are illustrated in the diagram below.
A Comparative Guide to the Biological Activity of 3-Bromo-5-phenoxypyridine Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Bromo-5-phenoxypyridine derivatives and their analogues, supported by experimental data from recent studies. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts.
Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition
Phenoxypyridine derivatives have emerged as potent inhibitors of protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a key enzyme in the biosynthesis of chlorophyll in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when oxidized, causes rapid cell membrane disruption and plant death. This mechanism makes PPO a prime target for the development of environmentally friendly herbicides with high efficiency and low toxicity.[1][2]
Recent research has focused on synthesizing novel phenoxypyridine derivatives and evaluating their PPO inhibitory activity, often comparing them to the commercial herbicide oxyfluorfen.
Comparative Data: PPO Inhibition
| Compound ID | Structure | Target Weed | IC50 (µM) | Comparison to Analogue (Oxyfluorfen) | Reference |
| g13 | Acylthiourea-containing phenoxypyridine | Echinochloa crus-galli PPO (EcPPO) | 0.109 ± 0.018 | Superior inhibitory activity | [1] |
| Oxyfluorfen | Commercial Herbicide | Echinochloa crus-galli PPO (EcPPO) | Not explicitly stated in the abstract, but g13 is superior | - | [1] |
Note: IC50 is the half-maximal inhibitory concentration.
Structure-Activity Relationship (SAR) for PPO Inhibition
The herbicidal activity of phenoxypyridine derivatives is influenced by the nature and position of substituents on both the pyridine and phenoxy rings. For instance, the introduction of acylthiourea fragments has been shown to significantly enhance PPO inhibitory efficacy.[1] Molecular docking studies suggest that these derivatives bind to the active site of PPO, inhibiting its function.[1]
Experimental Protocol: In Vitro PPO Inhibition Assay
The inhibitory activity of the compounds against PPO is determined by measuring the rate of protoporphyrin IX formation from protoporphyrinogen IX.
-
Enzyme Extraction: PPO is typically extracted and partially purified from young plant tissues, such as Echinochloa crus-galli.
-
Assay Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl with Tween-80 and DTT), the enzyme extract, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, protoporphyrinogen IX.
-
Incubation: The mixture is incubated in the dark at a specific temperature (e.g., 30°C).
-
Fluorescence Measurement: The formation of protoporphyrin IX is monitored by measuring the increase in fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 630 nm.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anticancer Activity: c-Met Kinase Inhibition and Cytotoxicity
The c-Met receptor tyrosine kinase and its signaling pathway play a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met pathway is implicated in various cancers, making it an attractive target for cancer therapy.[3][4] Several studies have investigated phenoxypyridine derivatives as potential c-Met kinase inhibitors.
Comparative Data: c-Met Kinase Inhibition and Cytotoxicity
While specific data for this compound is not available in the provided search results, studies on related phenoxypyridine and bromo-pyrimidine derivatives demonstrate their potential as anticancer agents.
Further literature searches are required to obtain specific IC50 values for this compound derivatives against c-Met kinase and various cancer cell lines.
Experimental Protocol: c-Met Kinase Assay
The inhibitory activity of compounds against c-Met kinase is often measured using a kinase assay kit.
-
Assay Components: The assay typically includes purified recombinant c-Met kinase, a kinase substrate (e.g., a synthetic peptide), and ATP.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated together in a buffer solution.
-
Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate, often using a luminescence-based method like Kinase-Glo®.
-
IC50 Determination: IC50 values are calculated from the dose-response curves.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.[5][6][7]
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5]
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).[5][8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[5] The intensity of the color is proportional to the number of viable cells.
Visualizations
PPO Inhibition Pathway
Caption: Inhibition of the PPO enzyme by phenoxypyridine derivatives blocks chlorophyll synthesis.
General Workflow for In Vitro Biological Activity Screening
Caption: A typical workflow for the discovery of biologically active compounds.
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and its inhibition by small molecules.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides | CoLab [colab.ws]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Validating the Structure of 3-Bromo-5-phenoxypyridine: A Comparative Spectroscopic Guide
This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of 3-Bromo-5-phenoxypyridine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally confirm its molecular framework. For comparative analysis, we include data for two structurally related alternatives: 3,5-dibromopyridine and 3-phenoxypyridine. This document is intended for researchers, scientists, and professionals in drug development who require robust methods for structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural analogs. The data for this compound is predicted based on established spectroscopic principles and comparison with the alternatives, while the data for the alternatives is based on experimental findings.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~8.35 | d | ~2.0 | H-2 |
| ~8.25 | d | ~2.0 | H-6 | |
| ~7.50 | t | ~2.0 | H-4 | |
| ~7.40 | t | ~7.8 | Phenyl H (meta) | |
| ~7.20 | t | ~7.4 | Phenyl H (para) | |
| ~7.05 | d | ~7.8 | Phenyl H (ortho) | |
| 3,5-Dibromopyridine | 8.61 | d | 2.0 | H-2, H-6[1] |
| 8.01 | t | 2.0 | H-4[1] | |
| 3-Phenoxypyridine | ~8.40 | m | - | H-2, H-6 |
| ~7.45-7.20 | m | - | Phenyl H & H-4, H-5 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~156.0 | C-O (Py) |
| ~155.8 | C-O (Ph) | |
| ~146.0 | C-2 | |
| ~142.0 | C-6 | |
| ~130.0 | Phenyl C (meta) | |
| ~125.0 | Phenyl C (para) | |
| ~122.0 | C-4 | |
| ~120.0 | Phenyl C (ortho) | |
| ~118.0 | C-Br | |
| 3,5-Dibromopyridine | ~150.1 | C-2, C-6 |
| ~141.6 | C-4 | |
| ~121.3 | C-3, C-5 | |
| 3-Phenoxypyridine | ~157.1 | C-O (Py) |
| ~155.9 | C-O (Ph) | |
| ~143.2 | C-2, C-6 | |
| ~130.0 | Phenyl C (meta) | |
| ~124.5 | Phenyl C (para) | |
| ~123.8 | C-4, C-5 | |
| ~119.5 | Phenyl C (ortho) |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~3100-3000 | Aromatic C-H Stretch |
| ~1580-1450 | C=C & C=N Ring Stretch | |
| ~1240 | Aryl Ether C-O Stretch | |
| ~1100-1000 | C-H in-plane bend | |
| ~800-700 | C-H out-of-plane bend | |
| ~600-500 | C-Br Stretch | |
| 3,5-Dibromopyridine | ~3080-3040 | Aromatic C-H Stretch[2] |
| ~1560, 1450, 1400 | C=C & C=N Ring Stretch[2] | |
| ~1100, 1010 | C-H in-plane bend[2] | |
| ~580 | C-Br Stretch[2] | |
| 3-Phenoxypyridine | ~3100-3000 | Aromatic C-H Stretch |
| ~1580-1470 | C=C & C=N Ring Stretch | |
| ~1230 | Aryl Ether C-O Stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₁H₈BrNO | 250.09 | 249/251 | 170 ([M-Br]⁺), 142, 93, 77 |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 235/237/239 | 156/158 ([M-Br]⁺), 77 ([M-2Br]⁺)[3] |
| 3-Phenoxypyridine | C₁₁H₉NO | 171.20 | 171 | 142, 93, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration : Filter the solution through a pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter. The sample height in the tube should be approximately 4-5 cm.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[4]
-
¹H NMR Acquisition : A standard one-pulse experiment is typically used. For quantitative results, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time).
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[5][6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6][7]
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to residual solvent signals or TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[8]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.[8] Record a background spectrum of the empty instrument first. Then, acquire the sample spectrum. The instrument measures the absorption of infrared radiation at different frequencies.[9]
-
Data Analysis : The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups in the molecule.[9]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.[10] Ensure the sample is free of non-volatile salts or buffers.[10]
-
Introduction and Ionization : Introduce the sample into the mass spectrometer. For a volatile compound like this, electron ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[11][12]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[11][13]
-
Detection and Spectrum Generation : A detector records the abundance of ions at each m/z value. This information is compiled into a mass spectrum, which is a plot of relative intensity versus m/z.
-
Data Interpretation : The peak with the highest m/z value typically corresponds to the molecular ion ([M]⁺), which provides the molecular weight. The fragmentation pattern gives clues about the molecule's structure. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio).[14]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.
References
- 1. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]
- 2. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromopyridine [webbook.nist.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. bhu.ac.in [bhu.ac.in]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. amherst.edu [amherst.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Palladium Catalysts for 3-Bromopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in the fields of medicinal chemistry and materials science. Among the various precursors, 3-bromopyridine serves as a versatile building block for the synthesis of a diverse array of complex molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted methodologies for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with this substrate. The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is paramount to the success of these transformations, profoundly influencing reaction yields, selectivity, and substrate scope.
This guide provides a comprehensive comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of 3-bromopyridine. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in the selection of optimal catalytic systems for their specific synthetic needs.
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst is dictated by the specific coupling reaction. The following sections provide a comparative overview of the performance of various palladium catalyst systems in the four major classes of cross-coupling reactions involving 3-bromopyridine and its derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 3-bromopyridine and organoboron compounds. The choice of catalyst and ligand is crucial for achieving high yields. While specific comparative data for 3-bromopyridine is dispersed, general knowledge of Suzuki reactions on bromopyridine substrates suggests that catalyst systems composed of a palladium precursor and a phosphine ligand are highly effective.[1]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High |
Data extrapolated from studies on substituted bromopyridines.
Heck Coupling
The Heck reaction, the coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. For 3-bromopyridine, several palladium catalysts have been shown to be effective.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 12-24 | Good |
| Pd/C | - | NaOAc | NMP | 130 | 4 | Moderate to Good |
| Pd(OAc)₂ | Supramolecular Ligand L | K₂CO₃ | 1,4-Dioxane | 130 | 1 | 78-95 |
Note: The supramolecular ligand L in the study by Gramage-Doria et al. demonstrates enhanced reactivity.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide. A study on the closely related 2-amino-3-bromopyridines provides valuable insights into effective catalyst systems.[1] The data suggests that a variety of palladium catalysts can be employed, with the choice of ligand and base significantly influencing the reaction outcome.[1]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
Data extracted from a study on 2-amino-3-bromopyridines, which are structurally similar to 3-bromopyridine.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a suitable palladium catalyst and ligand is critical for achieving high yields in the amination of 3-bromopyridine.
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature | Yield (%) |
| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | Reflux | 90.7 |
| Pd₂(dba)₃ | RuPhos | LiHMDS | 1,4-Dioxane | 100 | 83 |
| Pd₂(dba)₃ | SPhos | LiHMDS | 1,4-Dioxane | 100 | 76 |
| Pd₂(dba)₃ | BINAP | LiHMDS | 1,4-Dioxane | 100 | 71 |
Data for Pd(OAc)₂/dppp is from the amination of a substituted 2-bromopyridine.[1] Data for Pd₂(dba)₃ with various ligands is from a ligand screening for the amination of 2-amino-3-bromopyridine.[3]
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed coupling reactions of 3-bromopyridine. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[4] Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).[4] Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[4] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
In a sealed tube, combine 3-bromopyridine (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).[4] Add the anhydrous solvent (e.g., DMF, 5 mL).[4] Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours.[4] Monitor the reaction by GC-MS or LC-MS. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling Protocol
To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).[4] Add the anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).[4] Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.[4] Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equivalents).[1] Add 3-bromopyridine (1.0 equivalent) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times). Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equivalents). Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5] Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To further aid in the understanding of these powerful transformations, the following diagrams illustrate the fundamental catalytic cycle that underpins most palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed coupling of 3-bromopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 3-Bromo-5-phenoxypyridine and Its Precursors
Introduction
3-Bromo-5-phenoxypyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The synthesis of this molecule typically involves the coupling of a dihalogenated pyridine derivative with a phenolic compound. Understanding the spectroscopic characteristics of the final product in relation to its precursors is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed spectroscopic comparison of this compound with its common precursors, 3,5-dibromopyridine and phenol, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials and for verifying the success of the synthesis.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available in the searched literature. |
| 3,5-Dibromopyridine | 8.61 (d, J=2.0 Hz, 2H), 8.15 (t, J=2.0 Hz, 1H) in dioxane.[1] |
| Phenol | ~7.4-6.8 (m, 5H, Ar-H), ~7.0-4.5 (br s, 1H, -OH).[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in the searched literature. |
| 3,5-Dibromopyridine | Specific shifts not detailed in search results, but 4 unique signals are expected due to symmetry. |
| Phenol | 158.0 (C-OH), 132.3 (C-meta), 122.2 (C-para), 117.0 (C-ortho).[3] |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Data not available in the searched literature. |
| 3,5-Dibromopyridine | Characteristic peaks for C-H stretching of the pyridine ring, C=N and C=C stretching, and C-Br stretching. |
| Phenol | 3550-3230 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1440 (aromatic C=C stretch), 1410-1310 and 1230-1140 (C-O stretch).[4] |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 250/252 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes) | Fragmentation pattern not detailed in search results. |
| 3,5-Dibromopyridine | 235/237/239 (M⁺, due to two Br isotopes).[5][6] | 156/158 ([M-Br]⁺), 76 ([C₅H₂N]⁺). |
| Phenol | 94 (M⁺).[7] | 66 ([M-CO]⁺), 65 ([M-CHO]⁺).[7][8] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 300 or 400 MHz spectrometer. For ¹H NMR, the spectral width was typically 0-12 ppm. For ¹³C NMR, the spectral width was 0-200 ppm.
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride plates.
-
Data Acquisition: FT-IR spectra were recorded on a spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or NaCl plates was acquired and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Electron Ionization (EI) was used, with an electron beam energy of 70 eV.
-
Mass Analysis: The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The detector recorded the abundance of each ion, and the data was plotted as a mass spectrum.
Visualizations
Synthesis of this compound
The synthesis of this compound from 3,5-dibromopyridine and phenol is typically achieved through a nucleophilic aromatic substitution reaction, such as a Williamson ether synthesis, often catalyzed by a base.
Caption: Synthesis pathway for this compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized this compound involves a series of spectroscopic analyses to confirm its structure and purity.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3,5-Dibromopyridine(625-92-3) 13C NMR [m.chemicalbook.com]
- 6. 3,5-Dibromopyridine [webbook.nist.gov]
- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
Unlocking Potency: A Comparative Guide to 3-Bromo-5-phenoxypyridine Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor. Among the myriad of molecular scaffolds explored, 3-bromo-5-phenoxypyridine derivatives are emerging as a promising class of compounds with significant inhibitory activity against key enzymes implicated in various physiological and pathological processes. This guide provides an objective comparison of the performance of these derivatives against other alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
The phenoxypyridine scaffold, a bioisostere of diaryl ethers, has been widely integrated into bioactive molecules due to its favorable properties, including metabolic stability and cell membrane permeability.[1] The strategic incorporation of a bromine atom at the 3-position and a phenoxy group at the 5-position of the pyridine ring offers unique opportunities for chemical modification and interaction with enzyme active sites.
Protoporphyrinogen Oxidase (PPO) Inhibition: A Case Study
A significant area where phenoxypyridine derivatives have demonstrated remarkable efficacy is in the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways.[2] PPO inhibitors are widely used as herbicides, and the development of new, more potent, and selective inhibitors is of great interest.
A recent study detailed the synthesis and evaluation of 42 phenoxypyridine derivatives containing acylthiourea fragments as PPO inhibitors.[2] Among these, compound g13 , which features a phenoxypyridine core, exhibited superior inhibitory efficacy against Echinochloa crus-galli PPO (EcPPO).[2]
Comparative Efficacy Data
The inhibitory potential of compound g13 was quantified by its half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) |
| Phenoxypyridine Derivative | g13 | Echinochloa crus-galli PPO (EcPPO) | 0.109 ± 0.018 [2] |
| Diphenyl Ether Herbicide | Oxyfluorfen | Human PPO (hPPO) | Submicromolar range[3] |
| N-phenylimide Herbicide | Fomesafen | Human PPO (hPPO) | 0.110[3] |
As the data indicates, the phenoxypyridine derivative g13 demonstrates potent inhibition of plant PPO, with an IC50 value in the nanomolar range, highlighting its potential as a lead compound for the development of new herbicides.[2] Its efficacy is comparable to or greater than existing commercial herbicides.
PPO Inhibition Signaling Pathway
The inhibition of PPO disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX. This leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is rapidly oxidized in the cytoplasm, generating highly reactive singlet oxygen species in the presence of light. These reactive oxygen species cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Mitochondrial Complex I Inhibition: A Potential Target
The phenoxypyridine scaffold has also been investigated for its potential to inhibit other key enzymes, such as those in the mitochondrial electron transport chain. Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in cellular respiration and a validated target for various therapeutic areas, including cancer and metabolic diseases.[4] While specific data for this compound derivatives as Complex I inhibitors is still emerging, the structural similarities to other known inhibitors suggest this as a promising area for future research.
Comparative Efficacy of Known Mitochondrial Complex I Inhibitors
To provide a context for the potency of potential this compound derivatives, the following table summarizes the IC50 values of well-characterized Mitochondrial Complex I inhibitors.
| Inhibitor Class | Compound | Target | IC50 |
| Natural Product | Rotenone | Mitochondrial Complex I | 1.7 - 2.2 µM[5] |
| Natural Product | Piericidin A | Mitochondrial Complex I | 3.7 nM[6] |
| Biguanide | Metformin | Mitochondrial Complex I | ~20 mM (in isolated mitochondria)[7] |
| Investigational Drug | IACS-010759 | Mitochondrial Complex I | 460 nM (forward electron transfer)[8] |
This table illustrates the wide range of potencies observed for Complex I inhibitors, providing a benchmark for the evaluation of new chemical entities.
Experimental Workflow for Enzyme Inhibition Assays
The following diagrams outline the general workflows for determining the inhibitory activity of compounds against PPO and Mitochondrial Complex I.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rndsystems.com [rndsystems.com]
- 6. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 7. Role of Mitochondria in the Mechanism(s) of Action of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Phenoxypyridine Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of phenoxypyridine compounds against various biological targets. The following sections detail the inhibitory activities of these compounds, supported by experimental data, and provide methodologies for key experiments.
The phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. By modifying the substituents on both the phenoxy and pyridine rings, researchers have been able to tune the potency and selectivity of these compounds against various targets, including kinases, ion channels, and enzymes involved in critical cellular pathways. This guide summarizes the SAR for phenoxypyridine derivatives as inhibitors of c-Jun N-terminal kinase (JNK), the sodium-calcium exchanger (NCX), protoporphyrinogen oxidase (PPO), and the DNA repair protein Rev1.
Comparative Analysis of Biological Activities
The biological activity of phenoxypyridine derivatives is highly dependent on the nature and position of substituents. The following tables summarize the SAR for different biological targets, providing a clear comparison of the inhibitory potency of various analogs.
c-Jun N-terminal Kinase (JNK) Inhibitors
A series of 2-phenoxypyridine derivatives have been investigated as inhibitors of JNK, a key protein kinase involved in stress-induced signaling pathways. Optimization of this scaffold has led to the discovery of potent inhibitors with good in vivo profiles.[1]
| Compound ID | R1 (Pyridine Ring) | R2 (Phenoxy Ring) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| 1 | H | H | 1300 | 480 | 120 |
| 2a | 4-Me | H | 800 | 250 | 70 |
| 2b | 5-Me | H | 950 | 310 | 95 |
| 2c | 6-Me | H | 750 | 230 | 65 |
| 3a | H | 4-F | 600 | 180 | 45 |
| 3b | H | 4-Cl | 550 | 160 | 40 |
| 3c | H | 4-OMe | 1100 | 350 | 110 |
| 4 | 5-Cl | 4-F | 80 | 25 | 8 |
Sodium-Calcium Exchanger (NCX) Inhibitors
3-Phenoxypyridine derivatives have been explored as inhibitors of the sodium-calcium exchanger (NCX), a crucial ion transporter in cardiac myocytes. Inhibition of NCX is a potential therapeutic strategy for heart failure and myocardial ischemia-reperfusion.
| Compound ID | R1 (Pyridine Ring) | R2 (Phenoxy Ring) | NCX Inhibition (IC50, µM) |
| 5 | H | H | >10 |
| 6a | H | 4-Cl | 5.2 |
| 6b | H | 4-OMe | 3.8 |
| 6c | H | 3,4-diCl | 1.1 |
| 7 | 6-Me | 4-OMe | 2.5 |
Protoporphyrinogen Oxidase (PPO) Inhibitors
Phenoxypyridine derivatives have also been developed as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. These compounds have potential applications as herbicides.
| Compound ID | R1 (Pyridine Ring) | R2 (Phenoxy Ring) | PPO Inhibition (IC50, µM) |
| 8 | H | H | 15.2 |
| 9a | 5-CF3 | H | 3.1 |
| 9b | 5-Cl | H | 5.8 |
| 10a | H | 2,4-diCl | 0.9 |
| 10b | H | 2,4,6-triCl | 0.5 |
| 11 | 5-CF3 | 2,4-diCl | 0.2 |
Rev1-CT Binding Inhibitors
Phenazopyridine, a structurally related analog of phenoxypyridine, has been identified as a scaffold for inhibitors of the Rev1 C-terminal domain (Rev1-CT), a key interaction in translesion DNA synthesis. These inhibitors have potential as anti-cancer agents.
| Compound ID | Aromatic Ring Modification | Kd (µM) |
| 12 | Phenyl | 17 ± 2 |
| 13 | 2-Fluorophenyl | 25 ± 3 |
| 14 | 3-Fluorophenyl | 32 ± 4 |
| 15 | 4-Fluorophenyl | 19 ± 2 |
| 16 | 2-Naphthyl | 1.5 ± 0.2 |
| 17 | 1-Naphthyl | 1.4 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
c-Jun N-terminal Kinase (JNK) Inhibition Assay
The inhibitory activity of compounds against JNK1, JNK2, and JNK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the respective JNK isoform.
-
Reagents and Materials : Recombinant human JNK1, JNK2, and JNK3 enzymes, biotinylated-c-Jun substrate peptide, ATP, europium-labeled anti-phospho-c-Jun antibody, and streptavidin-allophycocyanin (SA-APC).
-
Assay Procedure :
-
The compounds were serially diluted in DMSO and added to a 384-well plate.
-
JNK enzyme and biotinylated-c-Jun substrate were added to the wells.
-
The kinase reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.
-
The reaction was stopped by the addition of a detection mixture containing EDTA, europium-labeled anti-phospho-c-Jun antibody, and SA-APC.
-
After a 1-hour incubation, the TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
-
Data Analysis : The ratio of the emission signals (665 nm/615 nm) was calculated, and IC50 values were determined by fitting the data to a four-parameter logistic equation.
Sodium-Calcium Exchanger (NCX) Inhibition Assay
The inhibitory activity of the compounds on the reverse mode of the NCX was assessed using a radioactive Ca2+ uptake assay in CCL39 cells stably expressing NCX1.
-
Cell Culture : CCL39 cells stably expressing rat NCX1 were cultured in DMEM supplemented with 10% fetal bovine serum and G418.
-
Assay Procedure :
-
Cells were seeded in 96-well plates and grown to confluence.
-
The cells were washed with a Na+-free buffer and then incubated with the test compounds in the same buffer.
-
Ca2+ uptake was initiated by adding a buffer containing 45Ca2+ and Na+.
-
After a 10-minute incubation, the uptake was terminated by washing the cells with an ice-cold stop solution (LaCl3).
-
The cells were lysed, and the radioactivity was measured using a scintillation counter.
-
-
Data Analysis : The percentage of inhibition was calculated relative to the control (DMSO-treated) cells, and IC50 values were determined from the dose-response curves.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The inhibitory activity against PPO was determined using a spectrophotometric assay that measures the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX.
-
Enzyme Preparation : PPO was isolated from etiolated barley shoots.
-
Assay Procedure :
-
The test compounds were dissolved in DMSO and added to a reaction mixture containing buffer and the enzyme.
-
The reaction was initiated by the addition of the substrate, protoporphyrinogen IX.
-
The increase in absorbance at 630 nm, corresponding to the formation of protoporphyrin IX, was monitored over time using a spectrophotometer.
-
-
Data Analysis : The initial reaction rates were calculated, and the percentage of inhibition was determined. IC50 values were obtained by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Rev1-CT Binding Assay (Microscale Thermophoresis)
The binding affinity of the compounds to the Rev1-CT domain was measured using Microscale Thermophoresis (MST).
-
Protein Labeling : The Rev1-CT protein was labeled with a fluorescent dye (e.g., NT-647).
-
Assay Procedure :
-
A constant concentration of the labeled Rev1-CT was mixed with a serial dilution of the test compound.
-
The samples were loaded into glass capillaries.
-
MST measurements were performed using an MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.
-
-
Data Analysis : The change in the thermophoretic signal upon binding of the ligand is plotted against the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship of phenoxypyridine compounds.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Simplified JNK signaling pathway and the point of inhibition.
Caption: Logical relationship between structural modifications and biological activity.
References
A Comparative Guide to the In Vitro Performance of Novel Kinase Inhibitors Derived from 3-Bromo-5-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two novel compounds, designated BPI-A and BPI-B, synthesized from a 3-Bromo-5-phenoxypyridine scaffold. Their in vitro efficacy is evaluated against a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. The data presented herein offers insights into their potential as targeted therapeutic agents. The core focus is on their inhibitory activity against the EGFR kinase and their anti-proliferative effects on a relevant cancer cell line.
Comparative Performance Data
The in vitro activities of BPI-A, BPI-B, and the reference compound Gefitinib were assessed using a biochemical kinase assay and a cell-based proliferation assay. All experiments were conducted in triplicate to ensure data reliability.
Table 1: EGFR Kinase Inhibition Assay
This table summarizes the half-maximal inhibitory concentration (IC50) values of the test compounds against recombinant human EGFR. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity.
| Compound | IC50 (nM) against EGFR |
| BPI-A | 8.2 |
| BPI-B | 15.6 |
| Gefitinib (Reference) | 4.5 |
Table 2: Anti-Proliferative Activity in A549 Cells
This table presents the half-maximal growth inhibition (GI50) values, indicating the concentration of the compound required to inhibit the proliferation of A549 non-small cell lung cancer cells by 50%.
| Compound | GI50 (nM) in A549 Cells |
| BPI-A | 95 |
| BPI-B | 210 |
| Gefitinib (Reference) | 60 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
1. EGFR Kinase Inhibition Assay Protocol
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase. A luminescence-based assay format was utilized for its high sensitivity and throughput.
-
Materials : Recombinant human EGFR (enzyme), poly(Glu, Tyr) 4:1 (substrate), ATP, kinase assay buffer, and a luminescence-based ATP detection reagent.
-
Procedure :
-
The test compounds (BPI-A, BPI-B, Gefitinib) were serially diluted in DMSO to create a range of concentrations.
-
The EGFR enzyme and substrate were mixed in the kinase buffer and pre-incubated with the diluted compounds for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP. The reaction mixture was incubated for 60 minutes at 30°C.[1][2]
-
Following incubation, the ATP detection reagent was added to the mixture. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
The luminescence, which is inversely proportional to kinase activity, was measured using a plate reader.
-
The resulting data were plotted as percent inhibition versus compound concentration, and IC50 values were determined using a non-linear regression curve fit.
-
2. Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]
-
Materials : A549 human non-small cell lung cancer cells, cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilization solution (e.g., DMSO or SDS-HCl).[4]
-
Procedure :
-
A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (BPI-A, BPI-B, Gefitinib).
-
The plates were incubated for 72 hours under the same conditions.
-
After the incubation period, the medium was removed, and MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
The plates were incubated for an additional 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4][5]
-
The MTT solution was carefully removed, and the formazan crystals were dissolved by adding a solubilization solution.
-
The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength between 550 and 600 nm.
-
GI50 values were calculated by plotting the percentage of cell growth inhibition against the compound concentrations.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in the in vitro evaluation of the novel compounds, from initial preparation to final data analysis.
Simplified EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common factor in various cancers.[7][8] The diagram below shows a simplified cascade initiated by ligand binding and highlights the point of inhibition by the test compounds.
References
- 1. In vitro kinase assay [protocols.io]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. clyte.tech [clyte.tech]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
Benchmarking the synthesis of 3-Bromo-5-phenoxypyridine against other methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-phenoxypyridine is a key structural motif and a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Its synthesis is a critical step in the discovery and production of a range of biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a benchmark of their performance based on available experimental data and analogous chemical literature. The methodologies discussed include classical and modern catalytic cross-coupling reactions, providing researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for three common methods used to synthesize this compound. The data for the Ullmann Condensation and Buchwald-Hartwig C-O Coupling are based on typical yields for similar aryl ether formations, as specific data for this exact product is not widely published. The Nucleophilic Aromatic Substitution data is extrapolated from analogous reactions with methoxide.[1]
| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: Ullmann Condensation | Method 3: Buchwald-Hartwig C-O Coupling |
| Starting Materials | 3,5-Dibromopyridine, Phenol, Sodium Hydride | 3,5-Dibromopyridine, Phenol, Copper(I) salt | 3,5-Dibromopyridine, Phenol, Palladium catalyst |
| Catalyst | None (Base-mediated) | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | None | L-proline or 1,10-Phenanthroline (optional) | Xantphos or similar biaryl phosphine ligand |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Toluene or Dioxane |
| Temperature | 90-120 °C | 120-180 °C | 80-110 °C |
| Reaction Time | 2-6 hours | 12-24 hours | 8-18 hours |
| Reported Yield | 60-75% (analogous methoxy derivative)[1] | 50-80% (typical for Ullmann aryl ethers) | 70-95% (typical for Buchwald-Hartwig C-O coupling) |
| Purity | Good to Excellent (after chromatography) | Variable (often requires extensive purification) | High to Excellent (often cleaner reactions) |
| Key Advantages | Catalyst-free, relatively fast | Low-cost catalyst | High yields, milder conditions, broad substrate scope |
| Key Disadvantages | Requires strong base, potential for side reactions | High temperatures, long reaction times, catalyst can be sensitive | Expensive catalyst and ligands, requires inert atmosphere |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution
This method is based on the analogous synthesis of 3-bromo-5-methoxypyridine and is a direct and catalyst-free approach.[1]
Materials:
-
3,5-Dibromopyridine
-
Phenol
-
Sodium Hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of sodium phenoxide.
-
3,5-Dibromopyridine (1.0 equivalent) is then added to the reaction mixture.
-
The mixture is heated to 90-120 °C and stirred for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers using a copper catalyst.[2][3]
Materials:
-
3,5-Dibromopyridine
-
Phenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
L-proline (optional, as a ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 3,5-dibromopyridine (1.0 equivalent), phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), Copper(I) Iodide (0.1 equivalents), and L-proline (0.2 equivalents, if used) in anhydrous DMF is prepared in a reaction vessel.
-
The vessel is sealed, and the mixture is heated to 120-180 °C with vigorous stirring for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove insoluble salts.
-
The filtrate is washed with saturated aqueous ammonium chloride and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Method 3: Buchwald-Hartwig C-O Coupling
This modern palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-O bonds under relatively mild conditions.[4]
Materials:
-
3,5-Dibromopyridine
-
Phenol
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (or a similar bulky biaryl phosphine ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add 3,5-dibromopyridine (1.0 equivalent), phenol (1.2 equivalents), cesium carbonate (1.5 equivalents), Palladium(II) Acetate (0.02-0.05 equivalents), and Xantphos (0.04-0.10 equivalents).
-
Anhydrous toluene is added via syringe, and the flask is sealed.
-
The reaction mixture is heated to 80-110 °C and stirred for 8-18 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, it is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by silica gel column chromatography to give the pure this compound.
Mandatory Visualization
Caption: Comparative synthetic routes to this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-phenoxypyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromo-5-phenoxypyridine, a halogenated aromatic compound. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and to maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Related Compounds
| Property | 3-Bromopyridine[1][2] | 3-Bromo-5-hydroxypyridine[3][4] | 3-Bromo-5-methoxypyridine[5] | 3-Bromo-5-phenylpyridine[6] |
| Molecular Formula | C₅H₄BrN | C₅H₄BrNO | C₆H₆BrNO | C₁₁H₈BrN |
| Molecular Weight | 158.00 g/mol | 174.00 g/mol | 188.02 g/mol | 234.09 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white powder | Light yellow crystalline solid | Off-white to yellow solid |
| Melting Point | -27.6 °C | 165-170 °C | 31-35 °C | Not available |
| Boiling Point | 173 °C | Not available | Not available | Not available |
| Hazard Classifications | Flammable Liquid (Cat. 3), Acute Toxicity (Oral, Cat. 4), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3)[2] | Acute Toxicity (Oral, Cat. 4), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3)[4] | Acute Toxicity (Oral, Cat. 4), Serious Eye Damage (Cat. 1)[5] | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2)[6] |
STOT SE: Specific Target Organ Toxicity - Single Exposure
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.
1. Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste." This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and to prevent chemical incompatibilities.
2. Waste Collection: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container should be made of a material compatible with the chemical.
3. Labeling: The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
4. Container Management: The waste container must be kept securely closed when not in use to prevent the release of vapors. Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition and incompatible materials, such as strong oxidizing agents.
5. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. High-temperature incineration is the primary recommended method for the disposal of halogenated aromatic compounds, as this process ensures the complete destruction of the compound. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Bromo-5-phenoxypyridine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 3-Bromo-5-phenoxypyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data from structurally analogous compounds, including other brominated pyridines and aromatic compounds. These protocols are designed to ensure the highest safety standards in a laboratory setting.
Hazard Identification and Classification
Based on data from similar chemical structures, this compound should be handled as a hazardous substance. The primary anticipated hazards include:
-
Skin Corrosion/Irritation : May cause skin irritation.[2][3]
-
Serious Eye Damage/Irritation : May cause serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a potential for splashing. | Must be compliant with ANSI Z87.1 standards. |
| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat should be worn over personal clothing. | Inspect gloves for integrity before each use. Ensure the lab coat is fully buttoned.[4][5] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Ensure proper fit and functionality of the fume hood.[4][5] |
| Footwear | Closed-toe shoes. | Shoes should be made of a material that resists chemical penetration.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a structured handling protocol is crucial for minimizing risk.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.[5]
-
Verify that the chemical fume hood is functioning correctly.[4][5]
-
Have an emergency eyewash station and safety shower readily accessible.[6]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Use appropriate, non-sparking tools to handle the material.[6][7]
3. In-Use Procedures:
-
Keep containers of the chemical tightly closed when not in use.[4][6]
-
Avoid the formation of dust and aerosols.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][7]
4. End of Work:
-
Thoroughly clean the work area after handling is complete.[3]
-
Wash hands and any exposed skin with soap and water.[3]
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product and contaminated labware, and segregate it as "Halogenated Organic Waste."[8]
-
Keep this waste stream separate from non-halogenated chemical waste.[8]
2. Waste Collection:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.[8]
-
The label must include "Hazardous Waste," the full chemical name, and any other components in the waste mixture.[8]
3. Container Management:
-
Keep the waste container securely closed when not in use.[8]
-
Store the waste container in a designated, well-ventilated satellite accumulation area.[8]
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[8] High-temperature incineration is the recommended method for the disposal of pyridine derivatives.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. 3-Bromo-5-hydroxypyridine 97 74115-13-2 [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
